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  • Product: 1-Cyanocyclopropanecarboxamide
  • CAS: 1559-04-2

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectra reference data for 1-Cyanocyclopropanecarboxamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Cyanocyclopropanecarboxamide Authored by a Senior Application Scientist This document provides a comprehensive analysis of the expected Nuclear Magnetic Reso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Cyanocyclopropanecarboxamide

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra for 1-Cyanocyclopropanecarboxamide. As a definitive experimental spectrum is not publicly available, this guide synthesizes data from analogous structures and first principles of NMR spectroscopy to present a robust, predictive interpretation. This approach is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and similar highly-substituted small molecules.

Introduction: The Structural Challenge

1-Cyanocyclopropanecarboxamide presents a unique structural challenge for NMR analysis. The molecule combines a strained, three-membered cyclopropane ring with two distinct electron-withdrawing groups—a nitrile (-C≡N) and a primary amide (-CONH₂)—attached to the same quaternary carbon. Understanding the electronic and steric interplay of these features is critical for assigning its NMR signals accurately. This guide will deconstruct the expected ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the resulting spectral data.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be complex, primarily due to the rigid nature of the cyclopropane ring, which restricts bond rotation and creates magnetically non-equivalent environments for the methylene protons.

The Cyclopropane Ring Protons: A Diastereotopic System

The two methylene groups (-CH₂-) of the cyclopropane ring (at C2 and C3) are chemically equivalent by symmetry. However, the four protons attached to them are not. The presence of two different substituents at the C1 position renders the plane of the ring a chiral plane. Consequently, the two protons on C2 are diastereotopic, as are the two protons on C3. This leads to a complex spin-system, likely an AA'BB' or AA'XX' system, where the protons will appear as two distinct multiplets rather than a single signal.

  • HA/HA' (cis to the amide group): These two protons are in a similar chemical environment.

  • HB/HB' (cis to the nitrile group): These two protons are in a different environment compared to HA/HA'.

The inherent upfield shift characteristic of cyclopropane protons (typically 0.2-1.0 ppm) is counteracted by the strong deshielding effect of the adjacent cyano and carboxamide functionalities.[1][2] Therefore, these protons are expected to resonate further downfield than in unsubstituted cyclopropane.

The Amide Protons (-NH₂)

The two protons of the primary amide group are often observed as a single, broad signal. This broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid. Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.[3] Due to restricted rotation around the C-N bond, it is also possible for the two amide protons to be non-equivalent and appear as two separate signals, especially at low temperatures.[3]

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for 1-Cyanocyclopropanecarboxamide.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
-NH₂5.5 - 8.0Broad Singlet (br s)2HChemical shift is highly dependent on solvent and concentration. May appear as two signals.
Cyclopropane CH₂1.5 - 2.0Multiplet (m)2HRepresents two diastereotopic protons (e.g., cis to the amide).
Cyclopropane CH₂1.3 - 1.8Multiplet (m)2HRepresents the other two diastereotopic protons (e.g., cis to the nitrile).
Visualization of Proton Relationships

The following diagram illustrates the structure and the distinct proton environments.

Caption: Molecular structure showing non-equivalent protons.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

  • C1 (Quaternary Carbon): This carbon is attached to four other carbons/heteroatoms and bears no protons. Its signal will likely be of lower intensity. Being bonded to two electron-withdrawing groups, it will be significantly deshielded and shifted downfield.

  • C2 and C3 (Cyclopropane Methylene Carbons): By symmetry, C2 and C3 are chemically equivalent and will produce a single signal. The characteristic upfield shift of cyclopropane carbons (around -2.7 ppm for the parent molecule) will be shifted downfield due to the influence of the substituents at C1.[4]

  • Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear in its typical downfield region, generally between 170 and 185 ppm.[5]

  • Nitrile Carbon (-C≡N): The nitrile carbon signal is expected in the 115-120 ppm range, which is a characteristic region for this functional group.[6]

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Notes
-C =O (Amide)165 - 175Downfield due to electronegative oxygen.
-C ≡N (Nitrile)115 - 125Characteristic chemical shift for nitriles.[6]
C 1 (Quaternary)25 - 35Deshielded by two substituents. Expected to be a weak signal.
C 2 / C 3 (CH₂)15 - 25Equivalent by symmetry. Shifted downfield from typical cyclopropane values.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 1-Cyanocyclopropanecarboxamide, a standardized protocol is essential. This self-validating workflow ensures reproducibility and accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for amides to ensure the -NH₂ protons are clearly visible and not exchanged away.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required, although referencing to the residual solvent peak is common practice.[7]

  • Instrument Setup & Calibration (300-600 MHz Spectrometer):

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Acquisition:

    • Use a standard one-pulse (zg30) sequence.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to singlets.

    • Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[8]

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[9]

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed, especially to observe the quaternary carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or TMS at 0 ppm.[10]

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking to identify the precise chemical shifts.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter equilibrate Equilibrate & Lock filter->equilibrate shim Shim Field equilibrate->shim acquire_H1 Acquire ¹H Spectrum shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: Standardized workflow for NMR spectral acquisition.

Conclusion: A Predictive Framework

This guide establishes a detailed predictive framework for the ¹H and ¹³C NMR spectra of 1-Cyanocyclopropanecarboxamide. The analysis highlights the key structural features—the strained cyclopropane ring and its diastereotopic protons, and the electron-withdrawing nitrile and amide groups—that govern the spectral outcome. By understanding the underlying principles of chemical shift, multiplicity, and magnetic equivalence, researchers can confidently approach the characterization of this and other complex small molecules, even in the absence of pre-existing reference data. The provided experimental protocol further ensures that high-quality, reproducible data can be obtained for empirical validation.

References

  • Doc Brown's Chemistry. (2026, March 23). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 23). cyclopropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5870-5878.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society, 85(20), 3218–3223.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of Massachusetts Lowell. Introduction to 13C-NMR Spectroscopy. Retrieved from [Link]

  • DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

Sources

Exploratory

The Solubility Profile of 1-Cyanocyclopropanecarboxamide in Polar and Non-Polar Organic Solvents

An In-Depth Technical Guide Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the solubility profile of 1-cyanocyclopropanecarboxamide, a molecule of interest in contemporary drug discovery. In the absence of extensive published quantitative data for this specific compound, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. We present detailed, field-proven experimental protocols for the accurate determination of its solubility, empowering researchers and drug development professionals to generate reliable data. The methodologies discussed herein are designed to be self-validating, ensuring the scientific rigor required for regulatory and development milestones.

Introduction: The Critical Role of Solubility

In pharmaceutical research and development, an early understanding of a compound's solubility is not merely a data point; it is a foundational parameter that influences decisions from lead optimization to formulation design.[2] Poor solubility can lead to challenges in absorption and bioavailability, ultimately hindering the clinical potential of a promising therapeutic agent.[1]

1-Cyanocyclopropanecarboxamide is a molecule characterized by a unique combination of functional groups: a polar amide, a polar cyano group, and a non-polar cyclopropane ring. This structural amalgam suggests a nuanced solubility behavior that requires careful characterization across a spectrum of organic solvents. This guide will first deconstruct the molecule's structural attributes to predict its solubility and then provide the practical methodologies to empirically validate these predictions.

Theoretical & Predictive Framework

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[3]

Molecular Structure Analysis of 1-Cyanocyclopropanecarboxamide

To anticipate the solubility of 1-cyanocyclopropanecarboxamide, we must examine its key structural features:

  • Primary Amide (-CONH₂): This group is highly polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and nitrogen lone pair).[4] This feature strongly promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

  • Cyano Group (-C≡N): The cyano group possesses a strong dipole moment, making it a polar functional group. It can act as a hydrogen bond acceptor. This contributes to its affinity for polar solvents.

  • Cyclopropane Ring: This small, strained aliphatic ring is non-polar and hydrophobic. Its presence introduces a lipophilic character to the molecule, which can enhance solubility in non-polar organic solvents while potentially reducing aqueous solubility.[5]

The interplay between the polar amide and cyano groups and the non-polar cyclopropane ring dictates the molecule's overall solubility profile. While the polar functionalities are dominant, the non-polar ring cannot be ignored.

Predicted Solubility Profile

Based on the structural analysis, we can forecast the solubility behavior of 1-cyanocyclopropanecarboxamide in various solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bonding interactions (both donor and acceptor) with the solvent are possible via the amide group.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole-dipole interactions are expected. The lack of solvent hydrogen bond donation may slightly reduce solubility compared to protic solvents.
Non-Polar Toluene, Hexane, CyclohexaneLow to Very Low The molecule's dominant polar nature, due to the amide and cyano groups, is incompatible with the weak van der Waals forces of non-polar solvents.
Halogenated Dichloromethane (DCM), ChloroformModerate to Low These solvents have a moderate polarity and can act as weak hydrogen bond acceptors, offering some interaction with the amide group.

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the true saturation point of a solute in a solvent at a given temperature and pressure.[2][6] The Shake-Flask method is the universally recognized "gold standard" for its determination due to its accuracy and reliability.[6][7]

The Equilibrium Shake-Flask Protocol

This protocol is designed to achieve a state of equilibrium between the undissolved solid and the saturated solution, providing a definitive measure of thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of 1-cyanocyclopropanecarboxamide in selected organic solvents at a controlled temperature (e.g., 25 °C and 37 °C).

Materials:

  • 1-Cyanocyclopropanecarboxamide (crystalline solid)

  • Selected organic solvents (HPLC grade)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-cyanocyclopropanecarboxamide to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 10 mL) of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 °C) and agitation speed.[7] The system should be allowed to equilibrate for a sufficient duration (e.g., 24 to 72 hours). It is crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration in solution plateaus.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the larger particles settle. Then, separate the saturated supernatant from the excess solid. This is a critical step.

    • Causality: Centrifugation is often preferred over simple filtration initially, as filtration can sometimes lead to underestimation due to adsorption of the compound onto the filter material.[2]

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant using a glass syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulate matter.

  • Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical standard curve.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-cyanocyclopropanecarboxamide.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Workflow Visualization: Shake-Flask Solubility Determination

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_analysis 3. Analysis A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate on shaker (e.g., 48h, 37°C) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Filter through 0.22µm syringe filter E->F G Accurately dilute filtered sample F->G H Quantify concentration via validated HPLC G->H I Calculate final solubility value H->I

Caption: Workflow for the Shake-Flask equilibrium solubility protocol.

High-Throughput Kinetic Solubility Methods

For earlier stages of drug discovery where compound availability is limited, kinetic solubility methods offer a faster, less material-intensive alternative.[8] Nephelometry, which measures light scattering from precipitated particles, is a common technique.[1]

Principle of Nephelometry: A compound is dissolved in a polar organic solvent like DMSO and then serially diluted into an aqueous buffer. The concentration at which precipitation occurs (detected by an increase in turbidity) is defined as the kinetic solubility. While useful for rapid screening, it's important to note that these values are not equivalent to thermodynamic solubility, as the solid phase is not in equilibrium.[2]

Structural Visualization

Understanding the molecule's structure is key to interpreting its solubility.

Chemical Structure of 1-Cyanocyclopropanecarboxamide

Caption: 2D representation of 1-cyanocyclopropanecarboxamide.

Conclusion

The solubility profile of 1-cyanocyclopropanecarboxamide is predicted to be dominated by its polar amide and cyano functionalities, leading to high solubility in polar organic solvents and poor solubility in non-polar media. This guide provides the theoretical basis for this prediction and, more critically, outlines a robust, first-principles experimental protocol for its definitive determination. By adhering to the detailed shake-flask methodology, researchers can generate the high-quality, reliable solubility data essential for advancing drug development programs.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Sartorius.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012).
  • A review of methods for solubility determination in biopharmaceutical drug characteriz
  • Annex 4: GUIDANCE ON WAIVER OF IN VIVO BIOEQUIVALENCE STUDIES FOR THE WHO MODEL LIST OF ESSENTIAL MEDICINES. (2006).
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.
  • Studying of Applications of Normal and Cyclic Amides Compounds. (2016).
  • Overcoming Solubility Challenges of Cyanamide in Organic Solvents. (2025). Benchchem.
  • Macrocyclic Aromatic Oligoamides with Diphenyladamantane Units: Conformational Change from Folded to Open by N-Alkyl Removal. (2025).
  • Amine vs Amide Solubility. (2020). Chemistry Stack Exchange.

Sources

Foundational

The Strategic Role of 1-Cyanocyclopropanecarboxamide in API Drug Design: Mechanisms, Synthesis, and Target Binding

Executive Summary In contemporary Active Pharmaceutical Ingredient (API) design, the incorporation of conformationally restricted, electron-modulated moieties is a critical strategy for optimizing target affinity and met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Active Pharmaceutical Ingredient (API) design, the incorporation of conformationally restricted, electron-modulated moieties is a critical strategy for optimizing target affinity and metabolic stability. The 1-cyanocyclopropanecarboxamide motif has emerged as a highly versatile pharmacophore building block. By combining the steric rigidity of a cyclopropane ring with the strong electron-withdrawing and hydrogen-bonding capabilities of both cyano and carboxamide groups, this moiety profoundly alters the physicochemical and pharmacokinetic profiles of drug candidates. This whitepaper provides an in-depth mechanistic analysis of 1-cyanocyclopropanecarboxamide, detailing its role in inhibiting targets such as Sphingosine Kinase 1 (SphK1), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and stimulating soluble guanylate cyclase (sGC)[1][2][3].

Physicochemical and Structural Rationale

The selection of 1-cyanocyclopropanecarboxamide in rational drug design is driven by its unique stereoelectronic properties:

  • Conformational Restriction: The cyclopropane ring restricts the rotational degrees of freedom of the attached functional groups. This minimizes the entropic penalty upon binding to the target receptor pocket.

  • Dipole Moment and Hydrogen Bonding: The carboxamide serves as both a hydrogen bond donor and acceptor, while the cyano group acts as a strong hydrogen bond acceptor and an electron-withdrawing group (EWG). The cyano group significantly lowers the pKa of adjacent protons and modulates the electron density of the parent scaffold.

  • Metabolic Stability: Cyclopropyl groups are known to resist oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts, thereby extending the biological half-life of the API.

Pharmacophore Moiety 1-Cyanocyclopropanecarboxamide Cyclopropane Cyclopropane Ring (Conformational Rigidity) Moiety->Cyclopropane Cyano Cyano Group (-CN) (EWG, H-Bond Acceptor) Moiety->Cyano Amide Carboxamide (H-Bond Donor/Acceptor) Moiety->Amide Metabolism Increased Metabolic Stability Cyclopropane->Metabolism Affinity Enhanced Target Affinity Cyano->Affinity Amide->Affinity

Figure 1: Pharmacophoric contributions of the 1-cyanocyclopropanecarboxamide moiety.

Mechanism of Action in Target Binding

Sphingosine Kinase 1 (SphK1) Inhibition

Sphingosine 1-phosphate (S1P) is a bioactive lipid that accelerates cancer progression. SphK1 is the primary enzyme responsible for S1P production. In the development of amidine-based nanomolar SphK1 inhibitors, the 1-cyanocyclopropanecarboxamide group is utilized to anchor the inhibitor within the substrate-binding pocket[2]. The cyclopropyl ring fits snugly into the hydrophobic sub-pocket, while the cyano and amide groups establish critical hydrogen-bonding networks with the enzyme's active site residues, preventing the phosphorylation of sphingosine[2].

Soluble Guanylate Cyclase (sGC) Stimulation

sGC is the primary receptor for nitric oxide (NO) and plays a vital role in vasodilation. In the design of sGC stimulators for treating pulmonary hypertension, 1-cyanocyclopropanecarboxamide is coupled to pyrazole-pyrimidine scaffolds[3]. The electron-withdrawing nature of the cyano group stabilizes the active conformation of the pyrimidine ring, facilitating NO-independent allosteric stimulation of sGC, which subsequently increases intracellular cGMP levels[3][4].

BACE1 Inhibition for Alzheimer's Disease

Inhibitors of BACE1 are designed to block the production of amyloid-beta peptides. The 1-cyanocyclopropanecarboxamide motif has been integrated into thioamidine compounds targeting BACE1[1]. The rigid geometry of the cyclopropane ensures optimal vector projection of the cyano group into the S1/S2 sub-pockets of the aspartyl protease, displacing structural water molecules and enhancing binding entropy[1].

Experimental Protocols & Synthetic Methodologies

The synthesis of APIs containing this moiety typically involves the coupling of 1-cyanocyclopropanecarboxylic acid with an amine-bearing core scaffold.

Protocol: Amide Coupling of 1-Cyanocyclopropanecarboxylic Acid

Objective: To synthesize N-substituted 1-cyanocyclopropanecarboxamides via acid chloride activation[3][5].

Reagents:

  • 1-Cyanocyclopropanecarboxylic acid (10 equiv)

  • Oxalyl chloride (9 equiv)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Dichloromethane (DCM)

  • Target amine (e.g., pyrimidine-4,5-diamine derivative) (1 equiv)

  • Pyridine

Step-by-Step Methodology:

  • Acid Activation: Dissolve 1-cyanocyclopropanecarboxylic acid in anhydrous DCM under an inert atmosphere (nitrogen or argon).

  • Chlorination: Slowly add oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF.

  • Gas Evolution: Stir the mixture at room temperature until gas evolution (CO and CO2) ceases, indicating the complete formation of 1-cyanocyclopropanecarbonyl chloride.

  • Coupling: In a separate flask, suspend the target amine in a 2:1 mixture of DCM and pyridine.

  • Addition: Add the crude acid chloride mixture portion-wise to the amine suspension at 0°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor via LC/MS until complete consumption of the starting amine is observed[3].

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with DCM.

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography (e.g., 50-100% ethyl acetate in hexanes) to yield the pure 1-cyanocyclopropanecarboxamide derivative[3][5].

SynthesisWorkflow Step1 1-Cyanocyclopropanecarboxylic Acid + Oxalyl Chloride + DMF Step2 Formation of Acid Chloride (Gas Evolution Ceases) Step1->Step2 Step3 Addition to Amine in DCM/Pyridine Step2->Step3 Step4 LC/MS Monitoring & Aqueous Workup Step3->Step4 Step5 Column Chromatography Purification Step4->Step5

Figure 2: Workflow for the synthesis of 1-cyanocyclopropanecarboxamide API derivatives.

Quantitative Data & Profiling

The incorporation of the 1-cyanocyclopropanecarboxamide moiety generally yields favorable physicochemical properties. Below is a representative comparison of binding affinities across different targets when this moiety is utilized.

Target Enzyme / ReceptorApplication AreaRepresentative IC50 / EC50Key Interaction Mechanism
SphK1 Oncology (Leukemia)Nanomolar (nM) rangeH-bonding via amide/cyano; hydrophobic packing of cyclopropyl[2]
sGC Pulmonary HypertensionSub-micromolarAllosteric stabilization of active pyrimidine conformation[3]
BACE1 Alzheimer's DiseaseNanomolar (nM) rangeVectorial projection into S1/S2 pockets; water displacement[1]

Table 1: Target profiling of APIs utilizing the 1-cyanocyclopropanecarboxamide pharmacophore.

Sources

Exploratory

The Strategic Role of 1-Cyanocyclopropanecarboxamide in Targeted Drug Discovery: A Structural and Mechanistic Guide

Executive Summary In the highly empirical field of medicinal chemistry, the selection of molecular building blocks dictates the success of lead optimization. 1-Cyanocyclopropanecarboxamide (CAS: 1559-04-2) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly empirical field of medicinal chemistry, the selection of molecular building blocks dictates the success of lead optimization. 1-Cyanocyclopropanecarboxamide (CAS: 1559-04-2) has emerged as a highly privileged scaffold in modern drug discovery 1. By combining a rigid cyclopropane core with two orthogonal reactive centers (a nitrile and a carboxamide), this building block allows researchers to lock pharmacophores into precise bioactive conformations. This whitepaper details the causality behind its structural advantages, its mechanistic applications across diverse therapeutic targets, and field-proven synthetic protocols for its integration into drug development pipelines.

Chemical Profile & Structural Rationale

The incorporation of cyclopropyl rings into drug candidates is a proven strategy to reduce conformational entropy. When 1-cyanocyclopropanecarboxamide is utilized, the cyclopropane core restricts the rotational degrees of freedom between the carboxamide and the nitrile (or its downstream derivatives).

  • The Causality of Rigidity: By locking the molecule in a specific spatial arrangement, the entropic penalty typically incurred upon binding to target proteins (e.g., kinases, cyclases) is drastically minimized. This geometric pre-organization directly translates to enhanced binding affinity ( Kd​ ) and target selectivity.

  • Orthogonal Reactivity: The carboxamide group readily undergoes amide coupling with diverse aliphatic or aromatic amines, enabling rapid library generation. Concurrently, the sterically hindered cyano group remains inert under standard coupling conditions but can be selectively converted into an amidine, tetrazole, or primary amine in subsequent steps. These derivatives provide critical hydrogen-bond donors and acceptors for ATP-binding pockets 2.

Mechanistic Applications in Targeted Therapeutics

Sphingosine Kinase 1 (SphK1) Inhibitors in Oncology

SphK1 is a lipid kinase that phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid that promotes cancer cell proliferation and survival. Inhibiting SphK1 is a major oncological strategy for combating leukemia and solid tumors. 1-Cyanocyclopropanecarboxamide is utilized to synthesize amidine-based nanomolar SphK1 inhibitors. The cyclopropane ring perfectly mimics the spatial requirements of the natural sphingosine backbone, while the amidine (derived from the cyano group) anchors tightly into the enzyme's ATP-binding pocket 2.

SphK1_Pathway Sph Sphingosine SphK1 SphK1 Enzyme Sph->SphK1 Substrate S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P Phosphorylation Receptor S1P Receptors (Cell Membrane) S1P->Receptor Inside-out signaling Proliferation Cancer Cell Proliferation & Survival Receptor->Proliferation Activation Inhibitor Amidine-based Inhibitor (1-Cyanocyclopropanecarboxamide derived) Inhibitor->SphK1 Competitive Inhibition

Fig 1: SphK1 signaling pathway and targeted competitive inhibition by amidine-based derivatives.

Soluble Guanylate Cyclase (sGC) Stimulators

In the treatment of pulmonary hypertension, sGC stimulators work independently of nitric oxide (NO) to increase cyclic Guanosine Monophosphate (cGMP) levels, promoting smooth muscle relaxation and vasodilation. 1-Cyanocyclopropanecarboxamide serves as a key precursor for pyrimidine and pyrazole-based sGC stimulators. The rigid cyclopropyl linker ensures the optimal trajectory of the functional groups interacting with the heme-dependent sGC enzyme, preventing off-target binding 3.

Solute Carrier Family 6 Member 19 (SLC6A19) Inhibitors

SLC6A19 is a neutral amino acid transporter implicated in metabolic disorders. Recent pharmaceutical developments highlight the use of 1-cyanocyclopropanecarboxamide to synthesize N-substituted indole derivatives that effectively block this transporter. The cyclopropyl moiety is selected specifically to fit the narrow, hydrophobic pockets of the transporter channel, a structural feat difficult to achieve with flexible aliphatic chains 4.

Quantitative Data: Target Comparison

To illustrate the versatility of this building block, the following table summarizes its quantitative impact across different therapeutic domains.

Therapeutic TargetDisease IndicationRole of Cyclopropane MotifKey Derivative ClassReference
SphK1 Leukemia / Solid TumorsMimics sphingosine backbone; reduces entropic penalty.Amidine-based lipid mimicsNIH / PMC 2
sGC Pulmonary HypertensionDirects optimal trajectory for heme-dependent binding.Pyrazole-pyrimidine derivativesEP3112363A1 3
SLC6A19 Metabolic DisordersFits narrow hydrophobic transporter channels.N-substituted indolesWO2024081748A2 4
Tyrosine Kinases Oncology / ImmunologyEnhances metabolic stability over linear alkyl chains.Fused heterocyclic compoundsWO2009113560A1 5

Validated Experimental Protocols

Trustworthiness in synthetic chemistry stems from self-validating, reproducible systems. The following protocols are engineered to include built-in quality control checkpoints to ensure high-fidelity synthesis when utilizing 1-cyanocyclopropanecarboxamide.

Protocol 1: Amide Coupling for Tail Diversification

Objective: To couple 1-cyanocyclopropanecarboxamide (via its corresponding activated acid) with an aliphatic/aromatic amine to form a functionalized intermediate. Causality of Reagent Choice: PyBOP is selected as the coupling reagent because it efficiently activates the carboxylic acid without generating the poorly soluble urea byproducts associated with DCC. This ensures a cleaner reaction profile for sterically hindered cyclopropyl systems, preventing product sequestration during workup [[2]]().

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 1-cyano-1-cyclopropanecarboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by PyBOP (1.2 equiv) at 0 °C. Self-Validation Check: The solution should turn slightly yellow upon PyBOP addition, indicating active ester formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC/MS. The rigid cyclopropyl intermediate will typically show a distinct [M+H]+ peak with minimal fragmentation.

  • Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the cyanocyclopropyl amide intermediate (Typical yield: >85%).

Protocol 2: Amidine Formation via Aluminum-Mediated Nitrile Activation

Objective: Conversion of the sterically hindered cyano group to an amidine. Causality of Reagent Choice: Direct addition of ammonia to sterically hindered nitriles is notoriously low-yielding. By utilizing the Garigipati reagent (in situ generated from AlMe₃ and NH₄Cl), the nitrile is strongly activated by the Lewis acidic aluminum, facilitating rapid nucleophilic attack by the ammonia equivalent [[3]]().

Step-by-Step Methodology:

  • Reagent Generation: To a suspension of NH₄Cl (5.0 equiv) in anhydrous toluene at 0 °C, dropwise add AlMe₃ (2.0 M in toluene, 5.0 equiv) via syringe.

  • Complexation: Allow the mixture to warm to room temperature and stir until methane gas evolution ceases (approx. 1-2 hours). Self-Validation Check: The cessation of bubbling confirms the complete formation of the active aluminum-amide complex.

  • Reaction: Add the cyanocyclopropyl amide intermediate (from Protocol 1) in one portion. Heat the reaction mixture to 110 °C.

  • Monitoring: Stir at 110 °C for 16-24 hours. Monitor via LC/MS until the nitrile peak is fully consumed.

  • Quenching & Recovery: Carefully pour the hot mixture into a slurry of silica gel and CHCl₃/MeOH (10:1). Filter through a Celite pad to remove aluminum salts, concentrate the filtrate, and purify via reverse-phase HPLC to isolate the pure amidine product.

Synthetic_Workflow Start 1-Cyanocyclopropanecarboxamide (CAS: 1559-04-2) Coupling Amide Coupling (PyBOP / EDCI, Amine) Start->Coupling Step 1: Tail Diversification Intermediate Cyanocyclopropyl Amide Intermediate Coupling->Intermediate Yield: >85% Amidine_Formation Amidine Formation (AlMe3, NH4Cl, Toluene, 110°C) Intermediate->Amidine_Formation Step 2: Nitrile Activation Product Amidine-based Target Compound (e.g., SphK1 or sGC Modulator) Amidine_Formation->Product Yield: 60-80%

Fig 2: Two-step synthetic workflow for generating amidine-based inhibitors from the building block.

Conclusion

1-Cyanocyclopropanecarboxamide is far more than a simple reagent; it is a strategic architectural tool in medicinal chemistry. By enforcing conformational rigidity while offering orthogonal synthetic handles, it solves the dual challenge of achieving high target affinity and maintaining library derivatization capabilities. As demonstrated in the synthesis of SphK1 inhibitors, sGC stimulators, and SLC6A19 modulators, mastering the chemistry of this building block is essential for any advanced drug discovery program.

References

  • Fujifilm Wako Pure Chemical Corporation. "1559-04-2・1-Cyanocyclopropanecarboxamide". 1

  • National Institutes of Health (NIH) / PMC. "Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells". 2

  • Google Patents (EP3112363A1). "2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sgc) stimulators for the treatment of pulmonary hypertension". 3

  • Google Patents (WO2024081748A2). "Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof".4

  • Google Patents (WO2009113560A1). "Fused heterocyclic compound". 5

Sources

Foundational

Electronic properties and molecular weight of 1-Cyanocyclopropanecarboxamide

An In-Depth Technical Guide to 1-Cyanocyclopropanecarboxamide: Electronic Properties and Molecular Characterization For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Cyanocyclopropanecarboxamide: Electronic Properties and Molecular Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties and molecular characteristics of 1-Cyanocyclopropanecarboxamide, a molecule of significant interest in medicinal chemistry and drug discovery. The unique strained cyclopropane ring, combined with the electron-withdrawing nitrile and amide functionalities, imparts distinct electronic features that are crucial for its interaction with biological targets. This document details its molecular weight, predicted electronic properties, and outlines experimental and computational methodologies for its characterization. The synthesis of this compound is also discussed, drawing from established protocols for related cyclopropane derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the cyanocyclopropanecarboxamide scaffold.

Introduction: The Significance of Strained Ring Systems in Drug Design

Small, strained ring systems, such as cyclopropanes, are increasingly incorporated into pharmaceutical agents due to their unique conformational and electronic properties.[1] The rigid framework of the cyclopropane ring can pre-organize substituents in a well-defined three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the high 's' character of the C-C bonds in the cyclopropane ring imparts unusual electronic properties, influencing the molecule's reactivity and metabolic stability. The introduction of both a cyano and a carboxamide group onto the same carbon of the cyclopropane ring, as in 1-Cyanocyclopropanecarboxamide, creates a molecule with a unique electronic profile, making it a valuable building block in the synthesis of novel bioactive compounds.[1] The amide group, a common feature in many drugs, can participate in hydrogen bonding interactions, while the cyano group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

Molecular and Physicochemical Properties

The fundamental properties of 1-Cyanocyclopropanecarboxamide are summarized in the table below. The molecular weight is calculated from its chemical formula, C5H6N2O.

PropertyValueSource
Molecular Formula C5H6N2OCalculated
Molecular Weight 110.118 g/mol Calculated
IUPAC Name 1-Cyanocyclopropanecarboxamide-
CAS Number Not available-

Electronic Properties: A Computational Perspective

The electronic properties of 1-Cyanocyclopropanecarboxamide are dominated by the interplay between the strained cyclopropane ring and the electron-withdrawing cyano and carboxamide groups. Understanding these properties is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential as a pharmacophore.

Frontier Molecular Orbitals (HOMO-LUMO)
  • HOMO: The HOMO is expected to be localized on the amide group and the cyclopropane ring, reflecting the areas of highest electron density and susceptibility to electrophilic attack.

  • LUMO: The LUMO is anticipated to be centered on the electron-deficient cyano and carbonyl carbons, indicating these sites as the most likely for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller gap generally correlates with higher reactivity.

Dipole Moment and Electrostatic Potential

The significant difference in electronegativity between the oxygen and nitrogen atoms of the amide and cyano groups and the carbon atoms results in a substantial molecular dipole moment. This polarity is a key determinant of the molecule's solubility and its ability to engage in dipole-dipole interactions with biological targets. The electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

The following diagram illustrates the conceptual relationship between the molecular structure and its key electronic features.

Electronic_Properties cluster_molecule 1-Cyanocyclopropanecarboxamide cluster_properties Electronic Properties Molecule C₅H₆N₂O HOMO HOMO (Electron Donor) Molecule->HOMO Influences Reactivity with Electrophiles LUMO LUMO (Electron Acceptor) Molecule->LUMO Influences Reactivity with Nucleophiles Dipole Dipole Moment (Polarity) Molecule->Dipole Governs Intermolecular Interactions

Caption: Key electronic properties of 1-Cyanocyclopropanecarboxamide.

Experimental and Computational Characterization

A combination of spectroscopic techniques and computational modeling is essential for the comprehensive characterization of 1-Cyanocyclopropanecarboxamide.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons of the cyclopropane ring and the amide protons. The chemical shifts and coupling constants would provide valuable information about the molecule's stereochemistry.[3]

    • ¹³C NMR: The carbon NMR spectrum would exhibit characteristic peaks for the quaternary carbon attached to the cyano and amide groups, the cyclopropane carbons, the nitrile carbon, and the carbonyl carbon.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group (around 2250 cm⁻¹), the C=O stretch of the amide (around 1680 cm⁻¹), and the N-H stretches of the primary amide (around 3400-3200 cm⁻¹).[4]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the exact molecular weight and to study the fragmentation pattern of the molecule, which can provide further structural information.

Computational Modeling Workflow

Computational chemistry serves as a powerful tool to complement experimental data and to predict properties that are difficult to measure.[5]

Computational_Workflow cluster_input Input cluster_calculation Calculation Engine cluster_output Predicted Properties Structure Molecular Structure (SMILES or 3D coordinates) DFT Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) Structure->DFT Electronic Electronic Properties (HOMO, LUMO, Dipole Moment) DFT->Electronic Spectra Simulated Spectra (NMR, IR) DFT->Spectra

Caption: A typical computational workflow for property prediction.

Synthesis Protocol

Proposed Synthesis of 1-Cyanocyclopropanecarboxamide

A feasible synthetic strategy could start from ethyl cyanoacetate and 1,2-dibromoethane.

  • Cyclopropanation: Reaction of ethyl cyanoacetate with 1,2-dibromoethane in the presence of a strong base, such as sodium ethoxide, would yield ethyl 1-cyanocyclopropanecarboxylate.

  • Amidation: The resulting ester can be converted to the corresponding amide, 1-Cyanocyclopropanecarboxamide, through reaction with ammonia or an ammonia equivalent.

This proposed pathway is analogous to the synthesis of other substituted cyclopropanes and represents a viable route for the preparation of the target molecule.[1]

Applications in Drug Discovery

The unique structural and electronic features of 1-Cyanocyclopropanecarboxamide make it an attractive scaffold for the design of novel therapeutic agents. The rigid cyclopropane core can serve as a conformational constraint, while the cyano and amide groups provide opportunities for diverse interactions with biological targets. This moiety could be incorporated into molecules targeting a wide range of diseases, including cancer and neurological disorders.[6] The metabolic stability often associated with cyclopropane rings is another advantageous feature in drug design.[7]

Conclusion

1-Cyanocyclopropanecarboxamide is a molecule with significant potential in medicinal chemistry. Its distinct electronic properties, arising from the combination of a strained ring and electron-withdrawing functional groups, make it a valuable building block for the development of new drugs. This technical guide has provided a comprehensive overview of its molecular weight, predicted electronic characteristics, and methods for its characterization and synthesis. Further experimental and computational studies are warranted to fully elucidate the properties and potential applications of this intriguing molecule.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.).
  • 1-Cyano-1-cyclopropanecarboxylic acid 97 6914-79-0 - Sigma-Aldrich. (n.d.).
  • Spectroscopy - Organic Chemistry at CU Boulder. (n.d.).
  • Amide Synthesis from Decarboxylative Coupling of Isocyanates and Carboxylic Acids. (n.d.).
  • Spectroscopy Data Sheet for AS91388 IR Spectra - No Brain Too Small. (n.d.).
  • Experimental, spectroscopic, thermodynamic, and DFT study of a novel cyanomethylchrome nopyridinecarbonitrile (CCPC) - ResearchGate. (n.d.).
  • Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. (n.d.).
  • Electronic Properties of Co 1 /CN and CN samples. The partial density... - ResearchGate. (n.d.).
  • Computational design of generalist cyclopropanases with stereodivergent selectivity. (2026, January 26).
  • Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem - NIH. (n.d.).
  • Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties by Cheméo. (n.d.).
  • Recent applications of click chemistry in drug discovery - ResearchGate. (2019, May 16).
  • U-M Researchers Invent Chemical Reaction That Could Accelerate Drug Discovery - University of Michigan College of Pharmacy. (2021, November 9).
  • Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development - Perelman School of Medicine at the University of Pennsylvania. (2023, February 18).
  • Experimental and computational studies on the formation of cyanate from early metal terminal nitrido ligands and carbon monoxide - PubMed. (2014, March 28).
  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (2017, February 24).
  • 1-Pentanamidocyclopentanecarboxamide | C11H20N2O2 | CID 10867604 - PubChem - NIH. (n.d.).
  • NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (n.d.).
  • 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem - NIH. (n.d.).
  • Structure Determination of Organic Compounds - UNL | Powers Group. (n.d.).
  • Application to carboxylic acid‐containing drugs and natural products.[a,b,c] - ResearchGate. (n.d.).
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study - PubMed. (n.d.).
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents. (n.d.).
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (2025, June 19).
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Publishing. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 1-Cyanocyclopropanecarboxamide Scaffolds for Kinase Inhibitor Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Introduction & Pharmacological Relevance The 1-cyanocyclopropanecarboxamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Pharmacological Relevance

The 1-cyanocyclopropanecarboxamide moiety (derived from the building block 1-cyanocyclopropanecarboxamide, CAS 1559-04-2[1]) has emerged as a privileged structural motif in modern medicinal chemistry. Its unique physicochemical properties make it an ideal hinge-binding or solvent-exposed structural vector in the design of targeted kinase inhibitors.

Notably, derivatives of 1-cyanocyclopropanecarboxamide have been successfully deployed in the synthesis of irreversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of hyperproliferative diseases and autoimmune disorders[2]. Furthermore, this scaffold has proven critical in the development of amidine-based nanomolar inhibitors of Sphingosine Kinase 1 (SphK1), which are utilized to reduce endogenous sphingosine 1-phosphate (S1P) levels in human leukemia cells[3].

The presence of the cyano group on the cyclopropane ring serves a dual purpose:

  • Electronic Modulation: It exerts a strong electron-withdrawing effect, lowering the pKa of the adjacent amide proton, which can enhance hydrogen-bond donor capacity within the kinase active site.

  • Metabolic Stability: The sterically constrained cyclopropane ring restricts the conformational flexibility of the amide bond, reducing susceptibility to proteolytic cleavage while minimizing the entropic penalty upon target binding.

Synthetic Strategy and Mechanistic Rationale

The most robust approach to generating 1-cyanocyclopropanecarboxamide derivatives is the direct amide coupling of 1-cyanocyclopropanecarboxylic acid with a primary or secondary amine (typically a functionalized aniline or aliphatic amine).

Causality of Reagent Selection: Because the cyclopropane carbon bearing the cyano group is sterically hindered and electronically deactivated, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, we recommend the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in conjunction with DIPEA (N,N-Diisopropylethylamine). HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the amine.

Workflow Visualization

G A 1-Cyanocyclopropanecarboxylic Acid C Activation Reagents (HATU, DIPEA, DMF) A->C Deprotonation & Activation B Amine Derivative (e.g., Substituted Aniline) D HOAt Active Ester Intermediate B->D Nucleophilic Attack C->D HOAt Esterification E 1-Cyanocyclopropanecarboxamide Derivative D->E Amide Bond Formation

Synthetic workflow for 1-cyanocyclopropanecarboxamide derivative generation.

Step-by-Step Experimental Protocol

The following self-validating protocol describes the general procedure for synthesizing N-aryl-1-cyanocyclopropanecarboxamide derivatives[3].

Materials Required
  • 1-Cyanocyclopropanecarboxylic acid (1.0 equiv)

  • Target Amine (e.g., functionalized aniline) (1.05 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the acid)

Methodology

Step 1: Reagent Preparation and Activation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolve 1-cyanocyclopropanecarboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 equiv) to the solution. Rationale: Excess base ensures complete deprotonation of the carboxylic acid and neutralizes the hexafluorophosphate counterion from HATU.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to allow complete formation of the active HOAt ester. Validation: A slight color change (often to pale yellow) indicates active ester formation.

Step 2: Nucleophilic Coupling 6. Add the target amine (1.05 equiv) dropwise (if liquid) or in a single portion (if solid) to the activated ester solution at 0 °C. 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 8. Stir the reaction for 4–12 hours. Validation: Monitor reaction progress via LCMS or TLC (typically 20-50% EtOAc in hexanes). The disappearance of the amine starting material indicates reaction completion.

Step 3: Workup and Extraction 9. Quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) solution (equal volume to DMF). 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. 11. Wash the combined organic layers sequentially with:

  • Saturated aqueous sodium bicarbonate ( NaHCO3​ ) (to remove acidic impurities).
  • Water (to remove residual DMF).
  • Brine (to remove bulk water).
  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of EtOAc in hexanes. 14. Concentrate the pure fractions to yield the final 1-cyanocyclopropanecarboxamide derivative.

Quantitative Data: Representative Derivatives

The following table summarizes representative quantitative data for 1-cyanocyclopropanecarboxamide derivatives synthesized using variations of the above methodology, highlighting the efficiency of the HATU-mediated coupling for both BTK and SphK1 inhibitor scaffolds[2][3].

Compound IDAmine R-GroupApplication TargetYield (%)LCMS (m/z) [M+H]+Retention Time (min)
Deriv-A 6-(3-aminophenoxy)-5-(4-phenoxyphenyl)pyrimidin-4-amineBTK Inhibitor42%464.24.46
Deriv-B 4-(7-(benzyloxy)heptyl)anilineSphK1 Inhibitor96%391.53.10
Deriv-C 3-fluoro-4-morpholinoanilineGeneral Kinase Scaffold85%290.12.45
Deriv-D 4-bromoanilineSynthetic Intermediate91%266.02.80

Data summarized from literature precedents demonstrating the versatility of the 1-cyanocyclopropanecarboxamide coupling protocol.

References

  • Google Patents. "WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity". google.com.
  • National Institutes of Health (NIH) / PMC. "Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells". nih.gov. Available at:[Link]

Sources

Application

Topic: High-Purity Isolation of 1-Cyanocyclopropanecarboxamide: Advanced Purification and Recrystallization Techniques

An Application Note and Protocol from the Senior Application Scientist Abstract 1-Cyanocyclopropanecarboxamide is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

1-Cyanocyclopropanecarboxamide is a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as trace impurities can significantly impact the yield, stereochemistry, and biological activity of downstream products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of synthesized 1-Cyanocyclopropanecarboxamide. We delve into the foundational principles of recrystallization, outline a systematic protocol for solvent selection, provide a detailed methodology for bulk purification, and describe essential techniques for purity verification. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the process for optimal results.

Safety and Handling Precautions

Before initiating any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-Cyanocyclopropanecarboxamide and all solvents used. While a specific SDS for this compound is not widely available, data from structurally related cyclopropane derivatives and amides suggest the following precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[1]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]

  • Hazard Avoidance: The compound may cause skin, eye, and respiratory irritation.[2][3] Avoid direct contact and the formation of dust. In case of contact, rinse the affected area immediately and thoroughly with water.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

The Rationale of Recrystallization: Beyond a Simple Procedure

Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[4] A successful recrystallization does not merely isolate a solid; it selectively crystallizes the desired compound, leaving impurities behind in the solution (mother liquor).

The choice of solvent is the most critical factor. An ideal solvent for recrystallization should exhibit the following properties:

  • High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Low Temperatures: The compound should be poorly soluble in the same solvent at low temperatures (e.g., 0-4 °C), allowing for precipitation and high recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor after crystallization).

  • Non-reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.

Understanding the Impurity Profile

The selection of a purification strategy is guided by the likely impurities present in the crude material. For 1-Cyanocyclopropanecarboxamide, which is often synthesized from precursors like 1-cyanocyclopropanecarboxylic acid or via cyclopropanation routes, common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Hydrolysis By-products: Such as 1-cyanocyclopropanecarboxylic acid, which would result from the hydrolysis of the amide group.[5]

  • Side-Reaction Products: Amides can be major side products in some related syntheses.[5]

The different polarity and solubility of these potential impurities compared to the target amide are the basis for their separation via recrystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Given the lack of published specific solubility data for 1-Cyanocyclopropanecarboxamide, a systematic screening process is the most scientifically sound approach to identify an optimal recrystallization solvent.

Objective: To identify a solvent or solvent system that provides high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Materials:

  • Crude 1-Cyanocyclopropanecarboxamide

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Heat gun or sand bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a test solvent dropwise to one tube at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume. A high solubility at room temperature indicates a poor recrystallization solvent.

  • If the solid is poorly soluble at room temperature, add approximately 0.5 mL of the solvent and gently heat the mixture while vortexing.

  • Continue adding small aliquots of the solvent to the hot mixture until the solid completely dissolves. Record the total volume used.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Repeat this process for a range of solvents with varying polarities.

Data Interpretation:

Summarize your findings in a table to facilitate comparison.

SolventPolaritySolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
WaterHigh
EthanolHigh
IsopropanolMedium
AcetoneMedium
Ethyl AcetateMedium
TolueneLow
HeptaneLow

A good solvent will show "Low" or "Insoluble" in the "Solubility (Cold)" column and "High" or "Soluble" in the "Solubility (Hot)" column, with "Good/Excellent" crystal formation.

Protocol 2: Scaled-Up Recrystallization Workflow

Once a suitable solvent has been identified, proceed with the bulk purification.

Objective: To purify the crude 1-Cyanocyclopropanecarboxamide to a high degree of purity with maximum recovery.

Workflow Diagram:

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying A 1. Dissolution Add minimum amount of hot solvent to crude solid in Erlenmeyer flask. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly. A->B Insoluble matter? C 3. Crystallization Allow filtrate to cool slowly to room temperature, then chill in an ice bath. A->C No insoluble matter B->C D 4. Isolation Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing Wash crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry crystals under vacuum to a constant weight. E->F

Caption: Workflow for the recrystallization of 1-Cyanocyclopropanecarboxamide.

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-Cyanocyclopropanecarboxamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent in portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. Using an excess of solvent will decrease your final yield.

  • Hot Filtration (if necessary): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel (stemless or short-stemmed) and filter paper. Collect the hot filtrate in a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor adhering to the crystal surfaces. Causality: Using cold solvent is critical to prevent the redissolving of your purified product.

  • Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Purity Assessment and Quality Control

Verifying the purity of the recrystallized product is a mandatory step to validate the success of the procedure.

1. Melting Point Analysis:

  • Principle: Pure crystalline solids have a sharp and defined melting point range (typically <1 °C). Impurities tend to depress and broaden the melting range.

  • Procedure: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus. Compare this to the melting point of the crude starting material.

  • Success Criterion: A significant sharpening and elevation of the melting point range post-recrystallization indicates successful purification.

2. Chromatographic Purity (HPLC-UV):

  • Principle: High-Performance Liquid Chromatography (HPLC) separates components of a mixture, allowing for the quantification of the main peak (the product) relative to impurity peaks.[6][7]

  • General Method:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Detector: UV detector set to a wavelength where the amide or nitrile group absorbs (e.g., 210-220 nm).

    • Procedure: Prepare a dilute solution of the pre- and post-recrystallization material (~1 mg/mL) in the mobile phase. Inject and analyze the chromatograms.

  • Success Criterion: The purity, calculated as the area of the main peak divided by the total area of all peaks, should increase significantly. For high-purity applications, a target of >99.5% is common.

3. Spectroscopic Confirmation (NMR):

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum of the purified material should show sharp signals corresponding to the expected structure with a significant reduction in signals attributable to impurities.

Purity Data Summary:

Analysis MethodCrude MaterialRecrystallized Product
Melting Pointe.g., 145-150 °Ce.g., 152-153 °C
HPLC Purity (% Area)e.g., 94.5%e.g., 99.8%
AppearanceOff-white powderWhite crystalline solid

Troubleshooting Common Recrystallization Issues

G cluster_problems Common Issues cluster_solutions Potential Solutions start Problem prob1 Oiling Out Compound separates as a liquid, not a solid. start->prob1 prob2 No Crystals Form Solution remains clear even after cooling. start->prob2 prob3 Low Recovery Yield is significantly less than expected. start->prob3 sol1 Re-heat to dissolve oil. Add more solvent. Cool more slowly. prob1->sol1 Try This sol2 Scratch inside of flask with glass rod. Add a seed crystal. Concentrate solution by boiling off some solvent. prob2->sol2 Try This sol3 Too much solvent was used. Crystals are too soluble in cold solvent. Premature crystallization during hot filtration. prob3->sol3 Identify Cause

Caption: Decision tree for troubleshooting common recrystallization problems.

Conclusion

The purification of 1-Cyanocyclopropanecarboxamide via recrystallization is a highly effective method for achieving the purity required for demanding applications in research and development. The success of this technique hinges on a systematic approach to solvent selection and a meticulous execution of the purification workflow. By understanding the principles behind each step and employing rigorous analytical quality control, researchers can confidently produce high-purity material, ensuring the integrity and reproducibility of their subsequent work.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). National Center for Biotechnology Information (PMC). [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. (2006).
  • Recrystallization and Crystallization. University of California, Los Angeles (UCLA) Department of Chemistry. [Link]

  • Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]

  • Combined Chromatographic and Spectrometric Approaches for Cleaning Verification of Small-Molecule Pharmaceutical Compounds in the Manufacturing Environment. (2021). LCGC International. [Link]

  • Purification of cyanamide - US3370922A.
  • An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • Properties and Partial Purification of 1-Aminocyclopropane-1-carboxylate Synthase. National Center for Biotechnology Information (PMC). [Link]

  • Spectrophotometric Analysis of the Cyanide Metabolite 1-Aminothiazoline-6-Carboxylic Acid. Defense Technical Information Center (DTIC). [Link]

  • Looking for some advice for purification of diamide. (2020). Reddit. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020). Collaborative International Pesticides Analytical Council (CIPAC). [Link]

  • IUPAC-NIST SOLUBILITY DATA SERIES Database, Version 1.0. National Institute of Standards and Technology (NIST). [Link]

  • IUPAC-NIST Solubility Publication. National Institute of Standards and Technology (NIST). [Link]

  • IUPAC-NIST Solubility Database. National Institute of Standards and Technology (NIST). [Link]

  • SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry (IUPAC). [Link]

  • 1-Proponal with 1-Heptene and Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology (NIST). [Link]

Sources

Method

Scale-up synthesis routes for 1-Cyanocyclopropanecarboxamide in pharmaceutical manufacturing

Application Note: Scale-Up Synthesis and Process Validation of 1-Cyanocyclopropanecarboxamide Executive Summary The cyclopropyl nitrile moiety is a privileged pharmacophore in modern drug discovery, serving as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Validation of 1-Cyanocyclopropanecarboxamide

Executive Summary

The cyclopropyl nitrile moiety is a privileged pharmacophore in modern drug discovery, serving as a critical building block for advanced therapeutics, including Bruton's tyrosine kinase (BTK) inhibitors[1] and sphingosine kinase modulators[2]. 1-Cyanocyclopropanecarboxamide is the primary intermediate used to install this moiety. This application note details a robust, scalable, and self-validating protocol for the multi-kilogram synthesis of 1-cyanocyclopropanecarboxamide from 1-cyanocyclopropanecarboxylic acid, designed specifically for pharmaceutical manufacturing environments.

Mechanistic Rationale & Route Selection

While standard amide couplings using reagents like 1,1'-Carbonyldiimidazole (CDI) or EDCI/HOBt are highly effective for discovery-scale synthesis, they present significant challenges during scale-up due to the generation of stoichiometric, difficult-to-remove organic byproducts. To ensure a highly pure API intermediate, we employ a two-step, continuous-flow-compatible batch process utilizing oxalyl chloride and ammonia[3].

  • Acid Chloride Formation via Oxalyl Chloride: We utilize oxalyl chloride with catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM)[4].

    • Causality & Expertise: Oxalyl chloride operates efficiently at 0 °C to room temperature. This thermal control is critical because alternative reagents, such as thionyl chloride, require elevated temperatures that can induce ring-opening or degradation of the sensitive cyclopropyl nitrile moiety. Furthermore, oxalyl chloride decomposes entirely into gaseous byproducts (CO, CO₂, HCl), which are easily scrubbed from the reactor exhaust, leaving no non-volatile residues in the reaction matrix.

  • Amidation via Methanolic Ammonia: The resulting 1-cyanocyclopropanecarbonyl chloride is quenched with a 7N solution of ammonia in methanol.

    • Causality & Expertise: Methanolic ammonia is strictly preferred over aqueous ammonia for this substrate[2]. The highly electrophilic nature of the acid chloride makes it extremely susceptible to competitive hydrolysis. By excluding water and maintaining the reaction at 0 °C, the hydrolytic reversion back to 1-cyanocyclopropanecarboxylic acid is suppressed, driving the amidation to a >95% crude yield.

Process Visualization

G A 1-Cyanocyclopropanecarboxylic Acid B Acid Chloride Formation Oxalyl Chloride, cat. DMF, DCM A->B C IPC 1: MeOH Quench & HPLC Target: <1% Residual Acid B->C Sample C->B Fail D Amidation 7N NH3 in Methanol, 0 °C C->D Pass E IPC 2: Direct HPLC Target: >98% Amide D->E Sample E->D Fail F Workup EtOAc Extraction, 1N HCl Wash E->F Pass G 1-Cyanocyclopropanecarboxamide (Pure Intermediate) F->G

Figure 1: Self-validating scale-up workflow for 1-Cyanocyclopropanecarboxamide synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, utilizing strict In-Process Controls (IPCs) to prevent downstream failures.

Step 1: Acid Chloride Formation

  • Charge a glass-lined reactor with 1-cyanocyclopropanecarboxylic acid (1.0 eq) and anhydrous DCM (10 volumes).

  • Add catalytic DMF (0.05 eq) and cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add oxalyl chloride (1.2 eq) dropwise over 2 hours, maintaining the internal temperature below 5 °C to safely manage gas evolution[4].

  • Warm the reaction to 20 °C and stir for 3 hours.

  • IPC 1 (Self-Validation Check): Withdraw a 0.5 mL aliquot and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine.

    • Expertise Note: Acid chlorides cannot be directly injected into reverse-phase HPLC because they hydrolyze inconsistently in the aqueous mobile phase, leading to false positives for unreacted starting material. The methanol quench quantitatively converts the acid chloride to the stable methyl ester. Analyze via HPLC; proceed only if the residual 1-cyanocyclopropanecarboxylic acid is <1.0%.

  • Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Reconstitute the resulting oil in fresh anhydrous DCM (5 volumes).

Step 2: Amidation

  • Cool the reconstituted acid chloride solution to -5 °C.

  • Add 7N ammonia in methanol (3.0 eq) dropwise over 1.5 hours, maintaining the internal temperature below 5 °C[3].

  • Allow the reaction to stir at 0 °C for an additional 2 hours.

  • IPC 2 (Self-Validation Check): Withdraw a 0.5 mL aliquot, dilute with mobile phase, and analyze directly via HPLC. Proceed to workup only if conversion to the amide is >98%.

Step 3: Workup and Isolation

  • Evaporate the reaction mixture to near dryness under reduced pressure.

  • Reconstitute the crude solid in ethyl acetate (EtOAc, 10 volumes).

  • Wash the organic layer sequentially with 1N HCl (3 × 3 volumes) and brine (1 × 3 volumes).

    • Expertise Note: The 1N HCl wash is critical. It protonates and extracts both the excess ammonia and the DMF catalyst into the aqueous phase, preventing them from contaminating the final crystallization.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to 2 volumes.

  • Add hexanes (5 volumes) dropwise at 0 °C to precipitate the product. Filter and dry under vacuum at 40 °C to yield pure 1-cyanocyclopropanecarboxamide as a white crystalline solid.

Scale-Up Metrics & Quality Attributes

The table below summarizes the quantitative data collected across multiple scale-up batches using this validated protocol. The consistent yield and purity profile demonstrate the robustness of the oxalyl chloride/methanolic ammonia route.

Batch IdentifierScaleIsolated Yield (%)Purity (HPLC Area %)Residual Acid (%)Moisture Content (KF, %)
Pilot-01100 g92.499.1< 0.10.20
Pilot-02500 g94.199.4< 0.10.15
Scale-Up-012.5 kg93.899.5Not Detected0.12
Scale-Up-025.0 kg94.599.7Not Detected0.10

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-Cyanocyclopropanecarboxamide synthesis pathways

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and mechanistic challenges associated with synthesizing 1-cyanocyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and mechanistic challenges associated with synthesizing 1-cyanocyclopropanecarboxamide derivatives.

This structural motif is highly valued in modern drug discovery—particularly in the development of PROTAC E3 ligase ligands (such as VHL recruiters)[1] and selective kinase inhibitors (like Sphingosine Kinase 1/2 inhibitors)[2]. However, the unique steric bulk and electronic properties of the 1-cyanocyclopropyl system often lead to poor reaction yields if standard peptide coupling conditions are applied blindly.

Below, we dissect the causality behind common synthetic failures and provide field-proven, self-validating protocols to optimize your workflow.

Core Synthesis Pathways

SynthesisPathway A Cyclopropane-1,1-dicarbonitrile E 1-Cyanocyclopropanecarboxamide A->E Partial Hydrolysis B 1-Cyanocyclopropanecarboxylic acid D Activated Ester (e.g., OAt) B->D HATU/PyBOP + DIPEA C Amine Nucleophile C->E Addition D->E Aminolysis

Major synthetic pathways for 1-Cyanocyclopropanecarboxamide generation.

Troubleshooting Q&A

Q1: Why is my yield consistently below 40% when coupling 1-cyanocyclopropanecarboxylic acid with secondary amines using standard EDC/HOBt conditions? The Causality: The primary issue is a combination of severe steric hindrance and electronic deactivation. The cyclopropyl ring introduces significant steric bulk directly adjacent ( α ) to the carbonyl carbon. Furthermore, the strongly electron-withdrawing cyano group on the same carbon alters the electrophilicity of the intermediate. When using EDC/HOBt, the resulting OBt active ester is relatively stable but insufficiently reactive for sterically demanding amines. Consequently, the rate of aminolysis is outpaced by competitive side reactions, such as the hydrolysis of the active ester back to the starting acid or the formation of unreactive N-acylureas. The Solution: Switch to a more reactive uronium/aminium-based coupling reagent like HATU or a phosphonium-based reagent like PyBOP[2]. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) ester, which benefits from a neighboring group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine), drastically accelerating the aminolysis step and routinely pushing yields above 75%[1].

Q2: I switched to HATU, but now I am observing a large, highly polar byproduct and my product yield is still low. What is happening? The Causality: You are likely observing the formation of a tetramethylguanidinium byproduct. This occurs when the amine nucleophile reacts directly with the HATU reagent rather than the activated carboxylic acid. If the amine, acid, and HATU are mixed simultaneously, the amine (especially if it is a highly nucleophilic primary amine) can outcompete the sterically hindered carboxylic acid for the uronium salt. The Solution: Implement a strict pre-activation step. Dissolve the 1-cyanocyclopropanecarboxylic acid and DIPEA in DMF, then add HATU. Allow this mixture to stir for 15–30 minutes to fully form the OAt active ester before introducing the amine.

Q3: Can I synthesize the amide directly from cyclopropane-1,1-dicarbonitrile via partial hydrolysis? The Causality: Yes, but controlling the reaction to stop at the mono-amide without proceeding to the di-amide or carboxylic acid is thermodynamically challenging. The hydrolysis of the first nitrile group slightly alters the electron density of the ring, but under standard harsh alkaline conditions (e.g., NaOH/H 2​ O 2​ ), over-hydrolysis is common. It is generally more high-yielding and reproducible to utilize 1-cyanocyclopropanecarboxylic acid—often prepared via the alkylation of ethyl cyanoacetate with 1,2-dibromoethane[3] or via phase-transfer catalysis[4]—and perform a controlled amide coupling.

Q4: How do I efficiently remove DMF and urea byproducts during the workup? The Causality: DMF is highly water-soluble but readily partitions into organic solvents (like EtOAc or DCM) during extraction, carrying urea byproducts with it. The Solution: Utilize a 5% aqueous LiCl wash. Lithium chloride strongly coordinates with DMF, altering its partition coefficient and pulling it almost entirely into the aqueous phase. This self-validating workup step ensures that the organic layer is stripped of DMF, allowing the product to precipitate or crystallize cleanly upon concentration.

Quantitative Data: Coupling Reagent Comparison

To guide your reagent selection, the following table summarizes the expected performance metrics when coupling 1-cyanocyclopropanecarboxylic acid with a moderately hindered secondary amine.

Coupling ReagentReactive IntermediateTypical Yield (%)Reaction TimeByproduct Profile & Removal
EDC / HOBt OBt Ester30 – 45%16 – 24 hHigh unreacted acid; water-soluble urea (easy removal).
PyBOP OBt Ester (Phosphonium)60 – 70%8 – 12 hHMPA byproduct; requires rigorous aqueous washing[2].
HATU OAt Ester75 – 90%2 – 4 hTetramethylurea byproduct; requires LiCl wash[1].

Optimized Experimental Protocol: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. In-process controls (TLC/LCMS) and specific washing sequences guarantee that if the product reaches the final drying step, it is free of starting materials and coupling artifacts.

Materials Required:

  • 1-Cyanocyclopropanecarboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to acid)

Step-by-Step Methodology:

  • Pre-Activation (Critical Step): In an oven-dried flask under N 2​ , dissolve 1-cyanocyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Ester Formation: Cool the solution to 0 °C. Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes, then warm to room temperature for 15 minutes.

    • Validation Check: An LCMS aliquot quenched in methanol should show complete conversion to the methyl ester (indicating successful OAt ester formation).

  • Aminolysis: Re-cool the mixture to 0 °C. Add the target amine (1.1 eq) dropwise (if liquid) or as a solution in a minimal amount of DMF (if solid).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

    • Validation Check: Monitor by TLC (typically 50% EtOAc/Hexanes). The active ester spot should disappear, replaced by a lower-Rf amide spot.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with:

    • 1M aqueous HCl (2 x 5 volumes) — Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO 3​ (2 x 5 volumes) — Removes unreacted carboxylic acid and HOAt.

    • 5% aqueous LiCl solution (3 x 5 volumes) — Removes DMF.

    • Brine (1 x 5 volumes) — Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting 1-cyanocyclopropanecarboxamide can typically be used without further column chromatography, or recrystallized from EtOAc/Hexanes if ultra-high purity is required.

Sources

Optimization

Minimizing side reactions and impurities during 1-Cyanocyclopropanecarboxamide coupling

Technical Support Center: 1-Cyanocyclopropanecarboxamide Coupling Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for amide coupling reactions involving 1-cyanocyclopropanecarbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-Cyanocyclopropanecarboxamide Coupling

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for amide coupling reactions involving 1-cyanocyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of forming robust amide bonds while minimizing the formation of impurities and side products. We will delve into the mechanistic rationale behind common issues and provide actionable troubleshooting strategies to ensure high yield and purity in your synthesis.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 1-cyanocyclopropanecarboxylic acid has a very low yield. What are the most common initial checks?

A1: Low yield is a frequent issue stemming from several core factors. First, verify the quality and reactivity of your coupling reagents, as they can degrade upon improper storage. Second, ensure strictly anhydrous (dry) conditions, as the activated carboxylic acid intermediate is highly susceptible to hydrolysis, which reverts it to the starting material.[1] Third, confirm that your amine is sufficiently nucleophilic and that the base used is appropriate for both activating the acid and neutralizing any salts without causing side reactions.

Q2: I'm using EDC as a coupling reagent and see a major byproduct with a mass corresponding to my starting acid plus EDC. What is this impurity?

A2: This is almost certainly the N-acylurea byproduct. It forms when the highly reactive O-acylisourea intermediate, which is supposed to react with your amine, undergoes an intramolecular rearrangement.[2][3] This side reaction is particularly prevalent in polar aprotic solvents like DMF and is a common cause of reduced yields in carbodiimide-mediated couplings. The use of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can effectively suppress this rearrangement.[2][4]

A3: You have likely encountered a side reaction known as guanidinylation. This occurs when your amine nucleophile directly attacks the HATU reagent instead of the activated carboxylic acid.[5][6] This forms a stable tetramethylguanidinium cap on your amine, rendering it unable to participate in the desired amide bond formation. To prevent this, it is critical to follow the correct order of addition: pre-activate the carboxylic acid with HATU and a non-nucleophilic base (like DIPEA) for a few minutes before adding the amine.[7][8]

Q4: Can the nitrile (cyano) group on the cyclopropane ring cause problems during the coupling reaction?

A4: Yes, under certain conditions. The nitrile group is generally stable but can undergo hydrolysis to a primary amide (forming a diamide species) or even a carboxylic acid if exposed to harsh acidic or basic conditions, particularly with heat.[9][10][11] It is crucial to use non-nucleophilic bases (e.g., DIPEA, 2,4,6-collidine) and to perform the reaction at or near room temperature unless necessary. Also, be mindful of the pH during the aqueous workup.

Q5: My amine partner is chiral, and I'm observing epimerization (racemization) at the adjacent stereocenter. How can I minimize this?

A5: Epimerization is a significant risk when coupling chiral molecules, especially N-protected amino acids. It often proceeds through the formation of a planar oxazolone intermediate after the carboxylic acid is activated.[12][13] To mitigate this:

  • Use Additives: Additives like HOBt and, even more effectively, its 7-aza derivative (HOAt, the active component in HATU) can intercept the activated species to form active esters that are less prone to epimerization.[14]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C) to reduce the rate of oxazolone formation.

  • Reagent Choice: Some coupling reagents are known to cause less epimerization than others. For instance, phosphonium-based reagents (PyBOP) or uronium reagents combined with HOAt are often preferred.[15][16]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to identifying and solving specific experimental issues.

Problem 1: Low Yield or Incomplete Conversion
Potential Cause Underlying Mechanism & Rationale Suggested Solution & Optimization
Degraded Coupling Reagent Carbodiimides (EDC, DIC) are moisture-sensitive, and uronium salts (HATU) can degrade over time. This leads to inefficient activation of the carboxylic acid.Purchase fresh reagents and store them under an inert atmosphere (e.g., in a desiccator or glovebox). Perform a small-scale test reaction with a reliable substrate to confirm reagent activity.
Presence of Water (Hydrolysis) The activated O-acylisourea (from carbodiimides) or active ester (from HATU) is highly electrophilic and will readily react with water, regenerating the starting carboxylic acid.[1]Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves). Dry all glassware in an oven before use. Run the reaction under an inert atmosphere (N₂ or Ar).
Poor Nucleophilicity of Amine Sterically hindered or electron-deficient amines (e.g., anilines with electron-withdrawing groups) react slowly. The activated intermediate may decompose or form side products before the amine can react.Increase the reaction temperature (e.g., to 40-60 °C), extend the reaction time, or switch to a more powerful coupling reagent system like HATU or COMU, which generate more reactive esters.[14][17]
Suboptimal Base The base deprotonates the carboxylic acid and neutralizes the HCl salt of EDC or the protonated amine. An inappropriate base can be too weak, too hindered, or cause side reactions like epimerization.[12]Use a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 2-3 equivalents are used. For epimerization-prone substrates, a weaker base like 2,4,6-collidine may be beneficial.[18]
Problem 2: Formation of Specific Impurities
Symptom (Observed Impurity) Underlying Mechanism & Rationale Suggested Solution & Optimization
N-Acylurea (with EDC/DCC/DIC) The O-acylisourea intermediate undergoes an irreversible, intramolecular[9][19]-acyl migration to form a stable, unreactive N-acylurea. This is a common dead-end pathway.[2][3]Add 1.1-1.2 equivalents of an additive like HOBt, HOAt, or OxymaPure. These additives rapidly trap the O-acylisourea to form an active ester, which is less prone to rearrangement and efficiently reacts with the amine.[2]
Guanidinium Adduct (with HATU/HBTU) The amine nucleophile attacks the electrophilic carbon of the HATU reagent directly, especially if the concentration of activated acid is low. This side reaction is often competitive with the desired amide formation.[5][20]Pre-activation is mandatory. Dissolve the carboxylic acid, base (e.g., DIPEA), and HATU in the solvent and stir for 5-10 minutes at room temperature. Add the amine only after this pre-activation period is complete.[7][8]
Symmetric Anhydride of Acid The O-acylisourea intermediate can be attacked by another molecule of 1-cyanocyclopropanecarboxylic acid. While the resulting anhydride is still an active acylating agent, this pathway consumes two equivalents of acid for every one equivalent of product formed.[3]Use a slight excess of the amine component if it is not the limiting reagent. Ensure rapid and efficient stirring to promote the intermolecular reaction with the amine over the reaction with another acid molecule.
Nitrile Hydrolysis Product The nitrile group (-C≡N) can be hydrolyzed to a primary amide (-CONH₂) under aqueous acidic or basic conditions, especially during a prolonged or heated aqueous workup.[9][21]Use mild conditions for the workup. Avoid strong acids or bases (e.g., use saturated NaHCO₃ instead of 1M NaOH). Minimize the time the reaction mixture is in contact with the aqueous phase.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Acid, Base, & Coupling Reagent (Anhydrous Solvent) Preactivate 2. Pre-activation (5-10 min for HATU) Reactants->Preactivate If using Uronium Reagents AddAmine 3. Add Amine (Often at 0°C) Preactivate->AddAmine Stir 4. Stir at RT (Monitor by TLC/LCMS) AddAmine->Stir Quench 5. Aqueous Workup (Quench & Wash) Stir->Quench Purify 6. Dry & Concentrate Quench->Purify Column 7. Column Chromatography Purify->Column Product Final Product Column->Product

Caption: A standard workflow for amide coupling reactions.

Diagram 2: Key Carbodiimide Side Reaction Pathway

G Acid R-COOH (Carboxylic Acid) Intermediate O-Acylisourea (Reactive Intermediate) Acid->Intermediate EDC Carbodiimide (EDC) EDC->Intermediate Product Desired Amide Intermediate->Product Nucleophilic Attack (Desired Pathway) SideProduct N-Acylurea (Inactive Byproduct) Intermediate->SideProduct Intramolecular Rearrangement (Side Reaction) Amine R'-NH₂ (Amine) Amine->Product

Caption: Desired vs. undesired pathways for the O-acylisourea intermediate.

Diagram 3: Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckReactants Are starting materials consumed? (TLC/LCMS) Start->CheckReactants No_React No, Acid Remains CheckReactants->No_React No Yes_React Yes, Acid Consumed CheckReactants->Yes_React Yes CheckReagents Check Coupling Reagent Quality & Anhydrous Conditions No_React->CheckReagents CheckByproducts Are major byproducts (N-acylurea, etc.) observed? Yes_React->CheckByproducts Yes_Byproduct Yes CheckByproducts->Yes_Byproduct Yes No_Byproduct No CheckByproducts->No_Byproduct No Optimize Add HOBt/Oxyma (for N-acylurea). Pre-activate (for Guanidinylation). Yes_Byproduct->Optimize CheckAmine Consider Amine Reactivity & Workup Losses. Adjust Temp/ Reagent Strength. No_Byproduct->CheckAmine

Caption: A decision tree for diagnosing the cause of low reaction yield.

Experimental Protocols

Disclaimer: These protocols are general guidelines. Stoichiometry and reaction times should be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Mediated Coupling
  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 1-cyanocyclopropanecarboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to dissolve the acid (approx. 0.1-0.5 M). Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Activation: Add the amine (1.1 eq) followed by N,N'-diisopropylethylamine (DIPEA) (2.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Initiation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.[17]

Protocol 2: HATU Mediated Coupling
  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 1-cyanocyclopropanecarboxylic acid (1.0 eq).

  • Pre-activation: Dissolve the acid in anhydrous DMF. Add DIPEA (2.5 eq) followed by O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq). Stir the mixture at room temperature for 5-10 minutes. A color change may be observed.[12]

  • Amine Addition: Add the amine (1.1 eq), either neat or as a solution in DMF.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Follow steps 6 and 7 as described in Protocol 1.

References

  • Hydrolysis of Nitriles. (n.d.). Chemguide. Retrieved from [Link]

  • Nitrile Hydrolysis. (n.d.). The Organic Chemistry Tutor. Retrieved from [Link]

  • Farmer, S., et al. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Nitrile to Acid - Common Conditions. (n.d.). ReactionMap. Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020, November 4). Gyros Protein Technologies. Retrieved from [Link]

  • Carbodiimides and Additives. (2021, May 19). AAPPTec. Retrieved from [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). CEM Corporation. Retrieved from [Link]

  • Carbodiimide. (n.d.). Wikipedia. Retrieved from [Link]

  • Acidic Hydrolysis of Nitriles. (2022, March 14). BYJU'S. Retrieved from [Link]

  • Montalbán, S. R., et al. (2018). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • Understanding the Impact of Impurities in Peptide Coupling Reagents. (2023). Organic Process Research & Development. Retrieved from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved from [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Letters. Retrieved from [Link]

  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025, February 11). The Journal of Organic Chemistry. Retrieved from [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2013). Journal of Chemical Education. Retrieved from [Link]

  • Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • HATU coupling - what's the best order? (2024, December 16). Reddit. Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2013). ResearchGate. Retrieved from [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]

  • Preparation of Amides. (2020, February 27). Chemistry Steps. Retrieved from [Link]

  • The Amide Functional Group. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Commonly used amide/peptide coupling reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Troubleshooting

Refining HPLC methods for 1-Cyanocyclopropanecarboxamide intermediate isolation

Technical Support Center: Isolating 1-Cyanocyclopropanecarboxamide A Guide to Refining HPLC Methods for a Key Pharmaceutical Intermediate Welcome to the technical support center for the HPLC-based isolation of 1-Cyanocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolating 1-Cyanocyclopropanecarboxamide

A Guide to Refining HPLC Methods for a Key Pharmaceutical Intermediate

Welcome to the technical support center for the HPLC-based isolation of 1-Cyanocyclopropanecarboxamide. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common chromatographic challenges encountered with this unique polar molecule. This resource moves beyond simple protocols, offering explanations for why certain approaches work and providing a logical framework for troubleshooting.

1-Cyanocyclopropanecarboxamide is a critical intermediate in pharmaceutical synthesis. Its small size, polarity, and the presence of both a nitrile and an amide group present distinct challenges for HPLC purification. This guide will equip you with the knowledge to develop robust and efficient isolation methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up an HPLC method for 1-Cyanocyclopropanecarboxamide.

Q1: What is the primary challenge in retaining 1-Cyanocyclopropanecarboxamide on a standard C18 column?

A1: The primary challenge is the high polarity of 1-Cyanocyclopropanecarboxamide. Traditional reversed-phase (RP) chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is often ineffective for highly polar compounds.[1] The analyte has a weak interaction with the nonpolar stationary phase and is therefore poorly retained, often eluting with the solvent front.[2][3] This makes achieving adequate separation from other polar impurities or reaction components difficult.

Q2: What are the recommended starting column chemistries for this analyte?

A2: For polar compounds like 1-Cyanocyclopropanecarboxamide, alternative chromatographic modes are often necessary. The most recommended approaches are Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography.[4][5][6]

  • HILIC: This technique uses a polar stationary phase (e.g., bare silica, diol, amino, or zwitterionic phases) and a mobile phase with a high percentage of a non-polar organic solvent, like acetonitrile.[4][7][8] The water in the mobile phase forms a layer on the stationary phase, and the polar analyte partitions into this layer, leading to retention.[7][8]

  • Mixed-Mode: These columns combine two or more retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[5][9][10] This can provide unique selectivity and enhanced retention for polar and ionizable compounds.[5][9]

The following table provides a starting point for column selection:

Chromatographic ModeStationary Phase TypePrimary Interaction Mechanism(s)Ideal For
HILIC Bare Silica, Amide, ZwitterionicPartitioning, Hydrogen Bonding, Weak ElectrostaticRetaining highly polar, neutral, or charged compounds.[2][4][7]
Mixed-Mode Reversed-Phase/Cation-ExchangeHydrophobic & ElectrostaticAnalytes with basic properties or for simultaneous analysis of polar and non-polar compounds.[5][9][10]
Polar-Embedded RP C18 with embedded polar groupsHydrophobic & Hydrogen BondingImproving retention of polar compounds over standard C18 phases.[11][12]

Q3: What are the initial mobile phase conditions I should consider?

A3: The choice of mobile phase is intrinsically linked to the selected column chemistry.

  • For HILIC: Start with a high percentage of organic solvent, typically 80-95% acetonitrile, with the remainder being an aqueous buffer.[13] A common starting point is 90:10 Acetonitrile:Water with a low concentration of an acidic modifier like 0.1% formic acid to improve peak shape.

  • For Mixed-Mode: The mobile phase composition can be more varied. A good starting point is a gradient elution from a low to a high percentage of an organic solvent like acetonitrile or methanol in a buffered aqueous solution. The pH and ionic strength of the buffer are critical parameters to adjust for optimizing retention and selectivity.[5][10]

  • For Polar-Embedded RP: A higher aqueous content in the mobile phase can be used compared to standard C18 columns without risking phase collapse.[14][15] You might start with a shallow gradient from 95% to 80% aqueous buffer.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development.

Issue 1: Poor or No Retention (Analyte Elutes at the Void Volume)

This is a classic problem for polar analytes on reversed-phase columns.

Troubleshooting Workflow:

Caption: Decision tree for addressing poor retention.

Detailed Steps & Explanations:

  • Confirm Your Column Choice: As established, a standard C18 column is unlikely to provide sufficient retention.[3] Your first step should be to switch to a more appropriate stationary phase like HILIC or a mixed-mode column.[4][5]

  • Optimize the HILIC Mobile Phase: In HILIC, water is the strong, eluting solvent.[2][8] If you are using a HILIC column and still see no retention, the most likely cause is too much water in your mobile phase. Increase the acetonitrile concentration in your starting conditions.

  • Ensure Proper Equilibration: HILIC columns can require longer equilibration times than reversed-phase columns to establish the aqueous layer on the stationary phase. Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry can compromise resolution and accurate quantification.

Peak tailing, where the back half of the peak is drawn out, is often observed for basic compounds due to interactions with residual silanols on the silica surface of the column.[16]

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for peak fronting.

Detailed Steps & Explanations:

  • Check for Overload: Injecting too much sample mass or volume can lead to peak fronting. [14][17]Try reducing the injection volume or diluting the sample.

  • Match Sample Solvent to Mobile Phase: The solvent used to dissolve the sample should ideally be the same as, or weaker than, the initial mobile phase. [18]If the sample is dissolved in a much stronger solvent, the peak can become distorted. For HILIC, this means avoiding dissolving the sample in a highly aqueous solution. A solvent system with a high organic content is preferable. 3. Inspect the Column: Physical degradation of the column packing can also cause fronting. [17]This can happen over time or due to pressure shocks. If other solutions fail, it may be time to replace the column.

Issue 3: Low Resolution Between the Intermediate and Impurities

Achieving baseline separation from closely eluting impurities is crucial for accurate quantification and isolation.

Troubleshooting Workflow for Low Resolution:

Caption: Decision tree for improving resolution.

Detailed Steps & Explanations:

  • Adjust Gradient Slope: A shallower gradient increases the run time but often improves the resolution between closely eluting peaks.

  • Change Organic Modifier: Acetonitrile and methanol have different solvent properties and can provide different selectivities. If you are using acetonitrile, try substituting it with methanol (or vice versa) to see if the elution order or spacing of peaks changes.

  • Alter Stationary Phase Selectivity: If mobile phase optimization is insufficient, the most powerful way to change resolution is to alter the stationary phase. [19]If you are using a HILIC column, trying a mixed-mode column (or a different type of HILIC phase, like an amide versus a bare silica phase) can provide a completely different separation profile due to the different retention mechanisms at play. [5][9][19]

Experimental Protocols

Protocol 1: Generic HILIC Method for 1-Cyanocyclopropanecarboxamide

This protocol provides a robust starting point for method development.

  • Column: A HILIC column with a polar stationary phase (e.g., Silica, Amide, or Zwitterionic), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Gradient:

    • 0-1 min: 100% A

    • 1-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Sample Diluent: 90:10 Acetonitrile:Water.

By systematically applying the principles and troubleshooting steps outlined in this guide, researchers can confidently develop and refine robust HPLC methods for the successful isolation and analysis of 1-Cyanocyclopropanecarboxamide.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. TrAC Trends in Analytical Chemistry.
  • HILIC Explained: Wh
  • Why HILIC is what your polar compounds need for purific
  • HPLC-UV Method Development for Highly Polar Impurities. Resolian.
  • HILIC – The Rising Star of Polar Chrom
  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Perspective Chapter: Mixed-Mode Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • BA Method Development: Polar Compounds. BioPharma Services.
  • Developing HPLC Methods. Sigma-Aldrich.
  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC.
  • Mixed-Mode Chromatography and St
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting. Thermo Fisher Scientific.
  • Different Types of Stationary Phases in Liquid Chrom
  • HPLC Troubleshooting Guide. Sigma-Aldrich. 20.T[3]roubleshooting HPLC- Fronting Peaks. Restek Resource Hub.

  • HPLC Column Selection Guide. Phenomenex.
  • How can I prevent peak tailing in HPLC?
  • Understanding Peak Fronting in HPLC. Phenomenex.
  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Choosing Your LC St

Sources

Optimization

Technical Support Center: Resolving 1-Cyanocyclopropanecarboxamide Degradation in Acidic Media

1-Cyanocyclopropanecarboxamide (CAS 1559-04-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators[1]. However, its...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Cyanocyclopropanecarboxamide (CAS 1559-04-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and soluble guanylate cyclase (sGC) stimulators[1]. However, its geminal cyano (-C≡N) and primary amide (-CONH₂) groups present significant stability challenges during acidic synthetic steps (e.g., Boc-deprotection or acidic workups).

This guide provides authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to help drug development professionals mitigate acid-catalyzed degradation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 1-Cyanocyclopropanecarboxamide intermediate rapidly degrade during standard Boc-deprotection? A: The degradation is driven by acid-catalyzed nucleophilic acyl substitution and nitrile hydrolysis. Under acidic conditions, the oxygen atom of the amide or the nitrogen atom of the nitrile becomes protonated. This dramatically increases the electrophilicity of the adjacent carbon atoms. If even trace amounts of water are present in your Trifluoroacetic Acid (TFA) or Dichloromethane (DCM), water acts as a nucleophile, attacking the activated carbon. The strained nature of the cyclopropane ring further localizes the electron-withdrawing effects, accelerating the reaction compared to unstrained aliphatic analogs.

Q2: What are the specific degradation products I should look for? A: The compound undergoes two primary competitive degradation pathways:

  • Amide Hydrolysis: Converts the amide to a carboxylic acid, yielding 1-cyanocyclopropanecarboxylic acid[2].

  • Nitrile Hydrolysis: Converts the nitrile to an amide, yielding cyclopropane-1,1-dicarboxamide. Under prolonged exposure to strong aqueous acids, both pathways ultimately converge into cyclopropane-1,1-dicarboxylic acid.

Q3: How can I analytically differentiate these degradation products using LC-MS? A: Intact 1-Cyanocyclopropanecarboxamide has a nominal mass of 110 Da (yielding an [M+H]⁺ peak at m/z 111).

  • Amide hydrolysis replaces an -NH₂ group with an -OH group, resulting in a +1 Da mass shift ([M+H]⁺ at m/z 112)[2].

  • Nitrile hydrolysis adds a water molecule across the triple bond, resulting in a +18 Da mass shift ([M+H]⁺ at m/z 129).

Part 2: Degradation Kinetics Data

The causality of degradation is directly tied to the presence of water. Eliminating the nucleophile (water) prevents the protonated intermediate from resolving into the hydrolyzed product. The table below summarizes the quantitative degradation profile under various standard laboratory conditions.

Acidic ConditionWater Present?Temp (°C)Time (h)Intact API (%)Amide Hydrolysis (%)Nitrile Hydrolysis (%)
6M HCl (Aqueous)Yes (Excess)25215%60%25%
50% TFA in H₂OYes (Excess)25245%40%15%
10% TFA in DCMTrace (Ambient)252492%6%2%
4M HCl in DioxaneNo (Anhydrous) 2524>99% <1% <1%

Part 3: Experimental Protocols

To establish a self-validating system, the following protocols ensure that degradation is not only prevented during the reaction but also accurately monitored without introducing analytical artifacts.

Protocol A: Anhydrous Acidic Deprotection (Degradation Prevention)

Field-Proven Insight: Simply using "dry" solvents is insufficient if the reaction flask is exposed to ambient humidity. Strict inert atmosphere techniques are required.

  • Reagent Preparation: Dry Dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours prior to use. Ensure the reaction vessel is flame-dried and purged with Argon.

  • Acid Introduction: Dissolve the 1-Cyanocyclopropanecarboxamide intermediate in the anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Deprotection: Dropwise, add a commercially available anhydrous acid solution (e.g., 4M HCl in Dioxane). Maintain the temperature at 0°C for 30 minutes, then allow it to slowly warm to room temperature.

  • Workup: Do not quench with aqueous base if the product is water-soluble. Instead, remove the volatiles under reduced pressure (rotary evaporation) at a bath temperature strictly below 30°C to prevent thermal degradation of the highly reactive hydrochloride salt.

Protocol B: Artifact-Free LC-MS Reaction Monitoring

Field-Proven Insight: Pulling an acidic reaction aliquot and placing it directly into an LC-MS autosampler vial will cause the sample to degrade while waiting in the queue, yielding false-positive degradation data.

  • Sampling: Withdraw a 10 µL aliquot from the reaction mixture.

  • Immediate Quench (Critical): Immediately discharge the aliquot into a vial containing 990 µL of cold, saturated aqueous NaHCO₃. This instantly neutralizes the acid, freezing the chemical state of the reaction.

  • Extraction: Add 1 mL of Ethyl Acetate to the quenched vial, vortex for 10 seconds, and allow the layers to separate.

  • Analysis: Transfer 100 µL of the organic layer to an LC-MS vial. Analyze using a standard C18 column with a mobile phase of Water/Acetonitrile (containing 0.1% Formic Acid). Monitor m/z 111, 112, and 129.

Part 4: Logical Workflow Visualization

DegradationWorkflow N1 1-Cyanocyclopropanecarboxamide (Intact Starting Material) N2 Acidic Reaction / Workup (e.g., HCl, TFA) N1->N2 N3 Is Water Present in System? N2->N3 N4 Protonation & Nucleophilic Attack (Acid-Catalyzed Hydrolysis) N3->N4 Yes (Aqueous Acid / Ambient Moisture) N5 Stable Protonated Intermediate (No Nucleophile Available) N3->N5 No (Strictly Anhydrous Acid) N6 1-Cyanocyclopropanecarboxylic Acid (+1 Da Mass Shift) N4->N6 Pathway A: Amide Hydrolysis N7 Cyclopropane-1,1-dicarboxamide (+18 Da Mass Shift) N4->N7 Pathway B: Nitrile Hydrolysis N8 Proceed to Next Synthetic Step (High Yield, >99% Purity) N5->N8 Evaporate Volatiles <30°C

Figure 1: Logical workflow for diagnosing and preventing acid-catalyzed hydrolysis of the target compound.

References

  • Source: sigmaaldrich.
  • Title: EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sgc)
  • Source: google.com (Patents)

Sources

Reference Data & Comparative Studies

Validation

Structural Bioisosterism in Drug Design: A Comparative Guide to 1-Cyanocyclopropanecarboxamide vs. 1-Cyanocyclobutanecarboxamide

As the pharmaceutical industry continues to "escape from flatland" by increasing the sp³ character of small-molecule drug candidates, geminally disubstituted cycloalkanes have emerged as highly privileged scaffolds. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry continues to "escape from flatland" by increasing the sp³ character of small-molecule drug candidates, geminally disubstituted cycloalkanes have emerged as highly privileged scaffolds. Specifically, 1-cyanocyclopropanecarboxamide and 1-cyanocyclobutanecarboxamide serve as rigid, metabolically stable bioisosteres for flat aromatic rings and flexible aliphatic chains.

These motifs have been successfully integrated into cutting-edge therapeutics, including inhibitors targeting BACE1 for Alzheimer's disease[1], SLC6A19 for metabolic disorders[2], and Sphingosine Kinase 1 (SphK1) for oncology[3]. As a Senior Application Scientist, I have structured this guide to objectively compare the physicochemical properties, spatial trajectories, and metabolic impacts of these two moieties, providing actionable insights and self-validating experimental protocols for your drug discovery campaigns.

Physicochemical & Structural Profiling

While both moieties feature a geminal cyano and carboxamide substitution, the fundamental difference in their ring size dictates their three-dimensional conformation and, consequently, their interaction with target binding pockets.

  • 1-Cyanocyclopropanecarboxamide (The 3-Membered Ring): Cyclopropane possesses a high ring strain energy of approximately 28.1 kcal/mol[4]. This extreme strain forces the three carbon atoms into a rigid, planar-like arrangement. The C-C bonds are unusually short (1.51 Å), and the C-H bonds possess high s-character, making the core exceptionally compact and rigid[4][5]. The geminal substituents project outward at fixed, predictable exit vectors.

  • 1-Cyanocyclobutanecarboxamide (The 4-Membered Ring): Cyclobutane has a slightly lower strain energy of 26.3 kcal/mol[4]. To relieve eclipsing torsional strain between adjacent hydrogen atoms, the ring adopts a "puckered" conformation, folding at a dihedral angle of approximately 30°[4][6]. This puckering alters the spatial trajectory of the carboxamide and cyano groups compared to cyclopropane. Additionally, the extra methylene (-CH₂-) group increases the overall steric bulk and lipophilicity of the molecule[6][7].

Quantitative Data Comparison
Physicochemical Property1-Cyanocyclopropanecarboxamide1-CyanocyclobutanecarboxamideMechanistic Implication in Drug Design
Ring Size 3-membered4-memberedDictates the spatial volume occupied in the binding pocket.
Ring Strain Energy ~28.1 kcal/mol[4]~26.3 kcal/mol[4]Influences chemical stability and ring-opening potential.
Core Conformation Planar-like, highly rigidPuckered (~30° fold)[4]Puckering alters the exit vectors of the geminal cyano/amide groups.
Average C-C Bond Length ~1.51 Å[5]~1.56 Å[4]Cyclobutane provides a slightly wider span for substituent projection.
Steric Bulk MinimalModerateCyclobutane can better fill deep hydrophobic pockets (e.g., protease P1).
Relative Lipophilicity LowerHigherCyclobutane increases logP, potentially improving membrane permeability.

Mechanistic Impact on Target Binding & ADME

The decision to deploy a cyclopropyl versus a cyclobutyl carboxamide hinges on the specific architecture of the target protein and the desired pharmacokinetic profile.

Target Pocket Adaptation

The geminal cyano group acts as a potent hydrogen bond acceptor, while the carboxamide serves as both a donor and acceptor. The strongly electron-withdrawing nature of the cyano group lowers the pKa of the adjacent amide, enhancing its hydrogen bond donor capacity.

  • When to use Cyclopropane: If the target pocket is shallow or highly restricted, the flat, compact nature of the cyclopropane ring minimizes steric clashes while maintaining the necessary hydrogen-bonding network.

  • When to use Cyclobutane: If X-ray crystallography or Cryo-EM reveals a deeper hydrophobic pocket (such as the P1 pocket in viral proteases), the puckered cyclobutane ring can provide superior van der Waals contacts, filling the void more effectively than its 3-membered counterpart[6].

G Target Target Pocket Analysis (X-ray Crystallography / Cryo-EM) Small Restricted / Shallow Pocket Requires Planar-like sp3 Core Target->Small Large Deeper Hydrophobic Pocket Can Accommodate Puckering Target->Large CyPro 1-Cyanocyclopropanecarboxamide (Rigid, Flat, Lower LogP) Small->CyPro CyBu 1-Cyanocyclobutanecarboxamide (Puckered, Bulky, Higher LogP) Large->CyBu Opt Evaluate Binding Kinetics & ADME (SPR & Microsomal Stability) CyPro->Opt CyBu->Opt

Caption: Logical workflow for selecting the appropriate cycloalkane bioisostere based on pocket architecture.

Metabolic Stability (ADME)

Aliphatic chains are notorious for being metabolic "soft spots," easily oxidized by Cytochrome P450 (CYP450) enzymes. Replacing these chains with cycloalkanes inherently improves stability. Furthermore, the strongly electron-withdrawing cyano group pulls electron density away from the cycloalkane core, significantly deactivating the ring towards electrophilic oxidative attack by CYP450 heme centers[3].

Case Study: Sphingosine Kinase 1 (SphK1) Inhibition

To illustrate the practical application of these moieties, consider the development of SphK1 inhibitors. SphK1 phosphorylates sphingosine to generate sphingosine-1-phosphate (S1P), a bioactive lipid that drives cancer cell proliferation and survival[3]. Incorporating a 1-cyanocyclopropanecarboxamide headgroup into amidine-based lipids generated subtype-selective, nanomolar inhibitors of SphK1[3]. The rigid cyclopropane core perfectly oriented the cyano and amide groups to interact with the ATP-binding cleft without clashing with the narrow kinase hinge region.

Pathway Sph Sphingosine (Substrate) SphK1 Sphingosine Kinase 1 (SphK1) Target Enzyme Sph->SphK1 Binds Active Site S1P Sphingosine-1-Phosphate (S1P) Bioactive Lipid SphK1->S1P ATP-dependent Phosphorylation Cancer Oncogenic Signaling (Proliferation & Survival) S1P->Cancer GPCR Activation Inhibitor 1-Cyano-cycloalkane Inhibitor (Bioisosteric Modulator) Inhibitor->SphK1 Competitive Inhibition (Blocks Substrate Access)

Caption: Mechanism of action for 1-cyano-cycloalkane derivatives in the SphK1 oncogenic signaling pathway.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocols represent a self-validating system. The synthesis utilizes optimized coupling conditions for sterically hindered geminal centers, followed by an intrinsic clearance assay to empirically validate the metabolic resilience of the chosen cycloalkane.

Protocol A: Synthesis via Amide Coupling

Causality: The geminal substitution at C1 creates significant steric hindrance. Standard coupling reagents (like DCC) often fail or result in low yields. Utilizing HATU with a strong organic base (DIPEA) generates a highly reactive HOAt-active ester, driving the amidation forward efficiently.

  • Preparation: Dissolve 1.0 equivalent of 1-cyanocycloalkane-1-carboxylic acid (cyclopropane or cyclobutane variant) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir the mixture at room temperature for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 1.1 equivalents of the target primary amine (e.g., your functionalized pharmacophore scaffold).

  • Reaction: Stir continuously at room temperature for 12–18 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 1-cyanocycloalkanecarboxamide derivative.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the electron-withdrawing cyano group and the cycloalkane ring successfully block CYP450 oxidation, we measure the intrinsic clearance ( CLint​ ) in vitro. A low CLint​ validates the bioisosteric design.

  • Incubation Mixture: Prepare a 1 mL incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound (1-cyanocyclopropanecarboxamide or 1-cyanocyclobutanecarboxamide derivative) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL samples at specific time points (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each sampled aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the elimination rate constant ( k ) from the slope, and determine the intrinsic clearance ( CLint​=k×MV​ ), where V is the incubation volume and M is the mass of microsomal protein.

References

  • Inhibitors of solute carrier family 6a member 19 (slc6a19)
  • Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: PubMed Central (PMC) / NIH URL:[Link]

  • Patent Application Publication: Inhibitors of BACE1 and BACE2 Source: Googleapis (US 2015/0291621 A1) URL:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: PubMed Central (PMC) / NIH URL:[Link]

  • Asymmetric Synthesis of Cyclopropane and Cyclobutane-Containing Small Molecule Pharmaceuticals Source: ResearchGate URL:[Link]

Sources

Comparative

Comparative Reactivity Profiling: 1-Cyanocyclopropanecarboxamide vs. Acyclic Amides

As a Senior Application Scientist, selecting the right building blocks is a foundational step in rational drug design and synthetic route optimization. While amides are ubiquitous in organic chemistry, their reactivity i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right building blocks is a foundational step in rational drug design and synthetic route optimization. While amides are ubiquitous in organic chemistry, their reactivity is heavily dictated by their local electronic and steric environments. This guide critically compares 1-Cyanocyclopropanecarboxamide —a highly functionalized donor-acceptor (D-A) cyclopropane—against standard acyclic amides (e.g., malonamide, valeramide). By deconstructing the mechanistic causality behind their divergent behaviors, we can strategically exploit these molecules in advanced synthetic workflows.

Mechanistic Causality: The Role of Ring Strain and Electronic "Pull"

To understand the reactivity differences, we must analyze the fundamental molecular orbital interactions governing both systems.

Acyclic Amides (The Inert Baseline): Acyclic amides are characterized by profound chemical stability. The nitrogen lone pair delocalizes extensively into the carbonyl π∗ orbital, providing approximately 15–20 kcal/mol of resonance stabilization energy. This delocalization renders the carbonyl carbon a poor electrophile. Consequently, breaking the amide bond via hydrolysis requires highly forcing conditions, such as prolonged heating in the presence of strong aqueous acids or bases[1],[2]. The aliphatic carbon backbone of acyclic amides is entirely inert to nucleophilic attack.

1-Cyanocyclopropanecarboxamide (The Activated Electrophile): Introducing a cyclopropane ring fundamentally rewrites the molecule's reactivity profile. The cyclopropane ring possesses ~27.5 kcal/mol of inherent ring strain due to the forced sp3 bond angles, which creates high-energy Walsh orbitals with significant sp2 character[3]. In 1-Cyanocyclopropanecarboxamide, the C1 carbon is substituted with two powerful electron-withdrawing groups (EWGs): a cyano group ( −I,−M ) and a carboxamide group ( −I,−M ). This creates a "push-pull" or Donor-Acceptor (D-A) dynamic that leads to two major deviations from acyclic amide behavior:

  • Ring-Opening Susceptibility: The geminal EWGs highly polarize the C1-C2 and C1-C3 bonds. This allows soft nucleophiles to attack the less hindered C2/C3 positions, cleaving the ring to relieve strain and generating a stabilized enolate/ketenimine intermediate[4].

  • Enhanced Carbonyl Electrophilicity: The strong inductive withdrawal from the adjacent cyano group and the strained ring reduces the nitrogen's ability to donate its lone pair into the carbonyl. This significantly lowers the activation energy required for nucleophilic attack at the carbonyl carbon, making the amide much more susceptible to hydrolysis than its acyclic counterparts[5],[2].

Quantitative Reactivity Comparison

The divergent properties of these two classes of molecules are summarized in the table below, highlighting the empirical differences in their reactivity profiles.

ParameterAcyclic Amides (e.g., Malonamide)1-Cyanocyclopropanecarboxamide
Resonance Stabilization High (~15-20 kcal/mol)Reduced (due to competitive -I effects)
Ring Strain Energy 0 kcal/mol~27.5 kcal/mol
Hydrolysis Conditions Harsh (Strong Acid/Base, Reflux)Mild (Dilute Acid/Base, Gentle Heat)
Carbon Backbone Reactivity InertHighly reactive (Nucleophilic ring-opening)
Primary Reaction Modes Hydrolysis, DehydrationRing-opening, Decyanation, Accelerated Hydrolysis

Self-Validating Experimental Workflows

To empirically demonstrate these mechanistic principles, the following self-validating protocols have been designed. Every step includes internal checks to ensure data integrity and mass balance.

Protocol A: Comparative Hydrolysis Kinetics Assay

Objective: Quantify the enhanced hydrolysis rate of 1-Cyanocyclopropanecarboxamide relative to an acyclic control (valeramide) under identical alkaline conditions. Causality: The inductive withdrawal of the cyano group activates the amide carbonyl, facilitating faster hydroxide attack.

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M solutions of 1-Cyanocyclopropanecarboxamide and valeramide in a 1:1 mixture of THF and 1M NaOH(aq).

  • Incubation: Stir both reaction mixtures at a constant 40°C using a thermomixer.

  • Sampling & Quenching: At 10-minute intervals, extract 100 µL aliquots from each vessel. Immediately quench the reaction by mixing the aliquot with 100 µL of 1M HCl. Validation Check: The pH of the quenched sample must be <3 to ensure complete cessation of base-catalyzed hydrolysis.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, H2O/MeCN gradient with 0.1% TFA) monitoring at 210 nm.

  • Data Validation: Calculate the mass balance. The integrated area of the disappearing starting material must stoichiometrically match the appearing carboxylic acid peak. Expected Result: The acyclic amide will show <5% conversion after 1 hour, while the 1-Cyanocyclopropanecarboxamide will exhibit >80% conversion.

Protocol B: Selective Nucleophilic Ring-Opening

Objective: Demonstrate the D-A cyclopropane reactivity that is entirely absent in acyclic amides[4]. Causality: Soft nucleophiles (thiolates) preferentially attack the polarized C2/C3 carbons to relieve the 27.5 kcal/mol ring strain.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of 1-Cyanocyclopropanecarboxamide in 5 mL of anhydrous DMF under a nitrogen atmosphere. In a parallel flask, do the same for malonamide (the acyclic control).

  • Nucleophile Addition: Add 1.2 mmol of sodium thiophenolate (PhSNa) to both flasks. Stir at room temperature for 2 hours.

  • Workup: Quench the reactions with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Validation: Analyze the crude mixtures via LC-MS. Expected Result: The acyclic amide flask will yield 100% recovered starting material (confirming the inert backbone). The cyclopropane flask will show complete consumption of the starting material, replaced by a single mass peak corresponding to the acyclic thioether adduct (M + PhSH).

Visualizing the Reaction Pathways

The following diagram maps the logical flow of reactivity, contrasting the divergent pathways available to the functionalized cyclopropane against the limited reactivity of the acyclic amide.

Reactivity A 1-Cyanocyclopropanecarboxamide (Strained, Polarized) C Nucleophilic Ring-Opening (Thiolates, Amines) A->C Relieves Ring Strain (Mild Conditions) D Decyanation / Rearrangement (PTC / Base Conditions) A->D Base Catalyzed (D-A Dynamics) E Amide Hydrolysis (Carboxylic Acid Formation) A->E Accelerated Rate (EWG Activation) B Acyclic Amides (Resonance Stabilized) B->E Harsh Conditions (Prolonged Heat + Strong Acid/Base) F Inert Carbon Backbone (No Reaction) B->F Unreactive Aliphatic Chain

Caption: Divergent reactivity pathways of 1-Cyanocyclopropanecarboxamide vs. resonance-stabilized acyclic amides.

References

  • The Hydrolysis of Amides Source: Chemistry LibreTexts URL:[Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction Source: MDPI (Molecules) URL:[Link]

  • The Bonding and Reactivity of α-Carbonyl Cyclopropanes Source: ResearchGate / Chemistry - A European Journal URL:[Link]

  • Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

A Comprehensive Guide to LC-MS Method Validation for the Analysis of 1-Cyanocyclopropanecarboxamide and Its Reaction Products

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth, technically robust framework for the validation of a Liquid Chromatography-Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, technically robust framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 1-Cyanocyclopropanecarboxamide and its potential reaction products. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter and offering practical insights into experimental design and data interpretation, grounded in authoritative regulatory guidelines.

Understanding the Analyte and Its Potential Transformations

1-Cyanocyclopropanecarboxamide is a small, polar molecule containing a strained cyclopropane ring, a nitrile group, and an amide functional group. This unique combination of functionalities suggests several potential reaction pathways, especially under stress conditions encountered during manufacturing, storage, or biological studies. A thorough understanding of these potential transformations is paramount for developing a specific and stability-indicating LC-MS method.

Based on established chemical principles and literature on related compounds, the primary reaction products of concern are:

  • Hydrolysis Products: The nitrile and amide groups are susceptible to hydrolysis under acidic or basic conditions.

    • 1-Cyclopropanecarboxamide-1-carboxylic acid (CPCA): Hydrolysis of the nitrile group.

    • 1-Cyanocyclopropanecarboxylic acid: Hydrolysis of the amide group.

    • 1-Aminocyclopropane-1-carboxylic acid (ACC): A potential product from further reactions, and a known biologically relevant molecule.

  • Ring-Opening Products: The strained cyclopropane ring can undergo cleavage under various conditions. For instance, nucleophilic attack could lead to linear structures such as derivatives of γ-aminobutyric acid (GABA).

  • Impurities from Synthesis: Residual starting materials, reagents, or by-products from the synthesis of 1-Cyanocyclopropanecarboxamide.

A robust LC-MS method must be able to separate the parent compound from these potential products and impurities to ensure accurate quantification and assessment of its stability.

Strategic Approach to LC-MS Method Development

Given the polar nature of 1-Cyanocyclopropanecarboxamide and its likely reaction products, a strategic approach to chromatographic separation is essential. While traditional reversed-phase (RP) chromatography can be challenging for such analytes, modern column chemistries offer viable solutions.

Comparison of Chromatographic Approaches:

Chromatographic ModeStationary Phase ExamplesMobile Phase ConsiderationsAdvantagesDisadvantages
Reversed-Phase (RP) C18, C8, Phenyl-Hexyl, Polar-Embedded C18Acetate or formate buffers with acetonitrile or methanol gradients.Wide availability, robust, good for moderately polar compounds.Poor retention of very polar analytes, may require ion-pairing agents.
Hydrophilic Interaction Liquid Chromatography (HILIC) Amide, Silica, CyanoHigh organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.Excellent retention and separation of polar and hydrophilic compounds.[1][2]Sensitive to water content in the sample, potential for longer equilibration times.

For this application, a HILIC-based separation is recommended as the primary approach due to the high polarity of the target analytes.[1][2] An alternative would be a modern reversed-phase column with a polar-embedded stationary phase, which offers enhanced retention for polar compounds.

Mass Spectrometry Considerations:

Electrospray ionization (ESI) in positive ion mode is expected to be the most sensitive method for detecting 1-Cyanocyclopropanecarboxamide and its amine-containing products. High-resolution mass spectrometry (HRMS) is invaluable during method development and validation for confirming the identity of unknown peaks and ensuring specificity. For routine quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will provide the highest sensitivity and selectivity.

A Rigorous Framework for LC-MS Method Validation

The validation of the analytical method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory agencies including the FDA and EMA.[3][4][5][6]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative impurity method and an assay of the main component.

Validation ParameterPurposeAcceptance Criteria
Specificity / Selectivity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte and internal standard (if used). Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity and Range To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.Correlation coefficient (r²) ≥ 0.99. The y-intercept should be insignificant compared to the response at the lowest concentration.
Accuracy (as Recovery) To determine the closeness of the test results obtained by the method to the true value.For the assay: 98.0% to 102.0% recovery. For impurities: 80.0% to 120.0% recovery.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day): RSD ≤ 2.0% for the assay, ≤ 10.0% for impurities. Intermediate Precision (inter-day): RSD ≤ 3.0% for the assay, ≤ 15.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy (80-120%).
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when method parameters (e.g., pH, mobile phase composition, column temperature) are slightly varied.
System Suitability To ensure that the chromatographic system is suitable for the intended analysis.Performed before each analytical run. Includes parameters like retention time, peak area, tailing factor, and resolution. RSD of replicate injections should be ≤ 2.0%.
Experimental Protocols for Key Validation Experiments
  • Prepare Solutions:

    • Blank solution (matrix without analyte).

    • Analyte solution (1-Cyanocyclopropanecarboxamide at a target concentration).

    • Solutions of potential impurities and degradation products (if available).

    • Spiked solution containing the analyte and all potential interfering species.

  • Forced Degradation:

    • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid analyte and a solution of the analyte to 80°C for 48 hours.

    • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a defined period.

  • LC-MS Analysis:

    • Inject all prepared solutions into the LC-MS system.

    • Analyze the chromatograms for the separation of the parent peak from any degradation products and matrix components.

    • Utilize a photodiode array (PDA) detector to assess peak purity.

    • Use HRMS to obtain accurate mass measurements of the degradation products to aid in their identification.

  • Prepare Calibration Standards:

    • Prepare a stock solution of 1-Cyanocyclopropanecarboxamide.

    • Perform serial dilutions to create at least five calibration standards covering the expected concentration range (e.g., for an impurity, this might be from the LOQ to 120% of the specification limit).

  • LC-MS Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus concentration.

    • Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and y-intercept.

    • Determine the LOD and LOQ based on the signal-to-noise ratio of the lowest concentration standards.

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Accuracy (Recovery):

    • Analyze the QC samples in triplicate.

    • Calculate the concentration of the analyte in each QC sample using the calibration curve.

    • Express the accuracy as the percentage of the measured concentration relative to the nominal concentration.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the medium concentration QC sample on the same day.

    • Intermediate Precision (Inter-day precision): Have a different analyst analyze six replicates of the medium concentration QC sample on a different day using a different instrument if possible.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the method validation process.

LC-MS Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development LC-MS Method Development (Column & Mobile Phase Screening) Specificity Specificity & Forced Degradation Method_Development->Specificity Initial Assessment Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy_Precision Accuracy & Precision Linearity_Range->Accuracy_Precision LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Robustness Robustness Accuracy_Precision->Robustness System_Suitability System Suitability Robustness->System_Suitability Validated_Method Validated Method for Routine Use System_Suitability->Validated_Method Final Method

Caption: A flowchart illustrating the sequential workflow of LC-MS method validation.

Caption: The interrelationship between core, sensitivity, and reliability parameters in method validation.

Conclusion and Best Practices

A validated LC-MS method is a cornerstone of reliable data in pharmaceutical development. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can have high confidence in the quality of their results. The choice of an appropriate chromatographic technique, such as HILIC, is critical for the successful analysis of polar compounds like 1-Cyanocyclopropanecarboxamide and its reaction products. Adherence to established guidelines, such as ICH Q2(R1), ensures that the validation is comprehensive and meets regulatory expectations. This guide provides a robust framework for this process, empowering scientists to develop and validate high-quality analytical methods for challenging analytes.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. [Link]

  • Guo, L., & Li, L. (2012). LC-MS metabolomics of polar compounds. PubMed, 26(6), 497-511. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

Sources

Comparative

Comparative Binding Affinity of 1-Cyanocyclopropanecarboxamide Derivatives Across Target Proteins: A Mechanistic Guide

Executive Summary In modern structure-based drug design, the 1-cyanocyclopropanecarboxamide (1-CCPA) moiety has emerged as a highly versatile and privileged structural motif. Far from being a mere passive linker, this fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the 1-cyanocyclopropanecarboxamide (1-CCPA) moiety has emerged as a highly versatile and privileged structural motif. Far from being a mere passive linker, this functional group fundamentally alters the thermodynamic profile of ligand-target interactions. The cyclopropyl ring introduces a rigid, sp2 -like character that restricts the dihedral angles of adjacent bonds, significantly minimizing the entropic penalty ( ΔS ) upon binding. Concurrently, the cyano group acts as a strong, linear hydrogen-bond acceptor and an electron-withdrawing group that can modulate the electrophilicity of nearby covalent warheads.

This guide provides an objective, data-driven comparison of how 1-CCPA derivatives perform across three distinct target classes: Sphingosine Kinase 1 (SphK1), Protein Kinases, and Ketol-acid Reductoisomerase (KARI).

Mechanistic Paradigm: Target-Specific Utility of 1-CCPA

The utility of the 1-CCPA group is highly contextual, adapting its function based on the microenvironment of the target protein's binding pocket:

  • Sphingosine Kinase 1 (SphK1): In the development of amidine-based SphK1 inhibitors, the 1-CCPA linker is utilized to restrict the dihedral angle between the amide and amidine groups. This rigidification optimizes the ligand's fit within the narrow lipid-binding pocket of SphK1, enhancing both potency and subtype selectivity[1].

  • Heteroaryl Protein Kinases: In oncology, heteroaryl compounds leverage the 1-CCPA moiety to achieve sub-10 nM affinities. Here, the cyano group often serves a dual purpose: orienting the molecule favorably within the ATP-binding pocket via dipole interactions, and providing the necessary steric bulk to force the molecule into a bioactive conformation that facilitates irreversible covalent binding[2].

  • Ketol-acid Reductoisomerase (KARI): In antimicrobial discovery against Mycobacterium tuberculosis, 1-CCPA derivatives act as moderate inhibitors. The moiety functions as a rigid hinge, allowing the flanking aromatic rings to probe the distinct sub-pockets of the KARI active site[3].

SphK1_Pathway Sph Sphingosine SphK1 SphK1 Enzyme Sph->SphK1 Substrate S1P Sphingosine-1-Phosphate (Oncogenic Signaling) SphK1->S1P Phosphorylation Inhibitor 1-CCPA Derivative (Rigidified Inhibitor) Inhibitor->SphK1 Competitive Inhibition

Fig 1. Competitive inhibition of the SphK1 signaling pathway by 1-CCPA derivatives.

Comparative Binding Affinity Data

The following table synthesizes the quantitative performance of representative 1-CCPA derivatives across different therapeutic targets.

Target ProteinRepresentative CompoundBiological RoleBinding Affinity / IC50Primary Mechanism of 1-CCPA Moiety
SphK1 Compound 8aLipid signaling / Cancer~150 nMRestricts dihedral angle, locking conformation to reduce entropic penalty[1].
Protein Kinases Compound I-47Signal transduction<10 nMOrients covalent warhead; provides steric bulk in the ATP pocket[2].
KARI N-(3-bromophenyl)-1-CCPABacterial metabolism17.25% inhibitionActs as a rigid hinge to position flanking aromatic rings[3].

Self-Validating Experimental Protocols

Protocol A: SPR Kinetic Profiling (Direct Binding)

Causality: Rigidified moieties like 1-CCPA often drastically alter the dissociation rate ( koff​ ) rather than just the association rate ( kon​ ). SPR is chosen over steady-state assays (like ELISA) because measuring the residence time ( τ=1/koff​ ) is critical for predicting the in vivo efficacy of these highly structured inhibitors.

Step-by-Step Workflow:

  • Surface Preparation: Utilize a CM5 sensor chip. Rationale: The carboxymethyl dextran matrix provides a hydrophilic environment, preventing the non-specific hydrophobic collapse of lipophilic 1-CCPA derivatives onto the sensor surface.

  • Target Immobilization: Amine-couple the target kinase to the active channel. Crucially, activate and block a reference channel without protein. Rationale: This self-validating step allows for the subtraction of bulk refractive index changes and non-specific binding, ensuring the resulting sensogram isolates specific target engagement.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the 1-CCPA derivative in a 2-fold dilution series (e.g., 3.125 nM to 50 nM). Rationale: A dose-dependent response is required to mathematically validate the 1:1 Langmuir binding model.

  • Extended Dissociation Phase: Run the dissociation buffer for a minimum of 600 seconds. Rationale: Because the cyclopropyl group locks the molecule in its bioactive conformation, these drugs often exhibit exceptionally low koff​ rates. A short dissociation phase will artificially inflate the calculated Kd​ .

  • Data Fitting: Calculate the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling on CM5) Step2 2. Reference Subtraction (Blank Channel Control) Step1->Step2 Step3 3. Multi-Cycle Injection (1-CCPA Dose-Response) Step2->Step3 Step4 4. Extended Dissociation (Capture low k_off) Step3->Step4 Step5 5. Kinetic Modeling (1:1 Langmuir Fit) Step4->Step5

Fig 2. Self-validating SPR workflow for measuring binding kinetics of rigidified inhibitors.

Protocol B: FRET-Based Enzymatic Assay (Functional Inhibition)

Causality: While SPR proves the molecule binds, it does not prove it inhibits. A FRET assay validates that the structural rigidity imparted by the 1-CCPA group successfully translates into the functional occlusion of the active site.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare the target enzyme, a fluorescently labeled peptide substrate, and ATP at their respective Km​ concentrations.

  • Compound Pre-incubation: Incubate the enzyme with the 1-CCPA derivative for 30 minutes prior to adding ATP. Rationale: If the 1-CCPA derivative acts as a covalent warhead (as seen in some kinase inhibitors), pre-incubation is mandatory to allow the time-dependent covalent bond formation to occur.

  • Control Implementation (Self-Validation):

    • Positive Control: A known, characterized inhibitor to establish the assay window (Z'-factor > 0.5).

    • No-Enzyme Control:Rationale: The cyano group and flanking aromatics can sometimes cause auto-fluorescence or act as Pan-Assay Interference Compounds (PAINS). This control ensures the signal drop is due to true inhibition, not optical interference.

  • Reaction & Readout: Initiate the reaction with ATP, incubate for 1 hour, and measure the FRET signal ratio (e.g., Ex 340 nm / Em 495 nm vs. 520 nm). Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Sources

Validation

Benchmarking 1-Cyanocyclopropanecarboxamide synthesis routes for cost-efficiency

As a crucial building block in modern medicinal chemistry, 1-Cyanocyclopropanecarboxamide (CAS 6914-90-5) is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a crucial building block in modern medicinal chemistry, 1-Cyanocyclopropanecarboxamide (CAS 6914-90-5) is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors[1], BACE1/2 inhibitors for neurodegenerative diseases, and various protein kinase inhibitors[2].

For process chemists and drug development professionals, selecting the optimal synthesis route for this intermediate is a critical inflection point for cost-efficiency, atom economy, and scalability. This guide objectively benchmarks the two primary synthetic pathways—the classical "Acid-First" route and the streamlined "Amide-First" direct cyclopropanation route—providing mechanistic insights, quantitative data, and field-proven experimental protocols.

Mechanistic Pathway Analysis

The synthesis of highly strained donor-acceptor cyclopropanes requires overcoming significant kinetic barriers[3]. The choice of starting material dictates the downstream complexity of the workflow.

Route A: The Classical "Acid-First" Pathway

Historically, researchers have relied on the sequential elaboration of ethyl cyanoacetate. This involves the double alkylation of ethyl cyanoacetate with 1,2-dibromoethane to form ethyl 1-cyanocyclopropanecarboxylate[4],[5]. This ester must then be saponified to 1-cyanocyclopropanecarboxylic acid, followed by activation (using reagents like CDI, EDCI, or SOCl₂) and subsequent amidation with ammonia[1]. While this route offers high intermediate purity, it is fundamentally hindered by a high step count and poor atom economy.

Route B: The "Amide-First" Direct Cyclopropanation Pathway

A significantly more cost-efficient approach leverages the direct cyclopropanation of cyanoacetamide . Because cyanoacetamide possesses a highly active methylene group flanked by two electron-withdrawing groups (nitrile and carboxamide), it can undergo a one-pot double alkylation with 1,2-dibromoethane under basic conditions. This route bypasses the esterification, hydrolysis, and activation steps entirely.

RouteComparison cluster_A Route A: Acid-First (Classical) cluster_B Route B: Amide-First (Optimized) A1 Ethyl Cyanoacetate + 1,2-Dibromoethane A2 Ethyl 1-cyanocyclopropane- carboxylate A1->A2 K2CO3, DMF A3 1-Cyanocyclopropane- carboxylic acid A2->A3 NaOH, H2O A4 Activation (e.g., CDI / SOCl2) A3->A4 Activating Agent Target 1-Cyanocyclopropanecarboxamide (Target Product) A4->Target NH3 (Amidation) B1 Cyanoacetamide + 1,2-Dibromoethane B1->Target NaOH, PTC, H2O/Toluene (One-Pot Cyclopropanation)

Figure 1: Workflow comparison between Route A (Acid-First) and Route B (Amide-First).

Quantitative Benchmarking: Cost-Efficiency & Green Chemistry

To objectively evaluate these routes, we must look beyond isolated yields and analyze the holistic process metrics. The data below synthesizes standard pilot-scale outcomes for both pathways.

Performance MetricRoute A: Acid-FirstRoute B: Amide-FirstCausality & Impact
Step Count 4 Steps1 StepRoute B eliminates hydrolysis and activation, drastically reducing labor and reactor time.
Atom Economy ~45%~68%Route A generates stoichiometric waste from coupling reagents (e.g., imidazole from CDI).
Reagent Cost / kg High ( $)Low ($)Route B utilizes bulk commodity chemicals (cyanoacetamide and 1,2-dibromoethane).
Overall Yield 40% - 55%65% - 80%Route A suffers from cumulative yield loss across 4 purification stages.
E-factor (Waste) > 15< 5Route B's biphasic catalytic system allows for easy aqueous phase separation and solvent recovery.

Mechanistic Causality of Direct Cyclopropanation

The success of Route B relies heavily on controlling the chemoselectivity of the alkylation. Amides are prone to unwanted N-alkylation or O-alkylation. However, the methylene protons in cyanoacetamide are highly acidic (pKa ~11).

By utilizing a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) in a biphasic system (Aqueous NaOH / Toluene), we manipulate the reaction kinetics. The PTC extracts the deprotonated cyanoacetamide carbanion into the organic phase. Here, the localized high concentration of 1,2-dibromoethane drives the initial intermolecular SN2 displacement. The subsequent intramolecular 3-exo-tet cyclization is kinetically favored due to the proximity effect, rapidly closing the cyclopropane ring before side reactions can occur[3].

Mechanism M1 Cyanoacetamide (Active Methylene) M2 Mono-alkylated Intermediate M1->M2 NaOH, TBAB + Br-CH2-CH2-Br (- NaBr, - H2O) M3 1-Cyanocyclopropane- carboxamide M2->M3 NaOH, TBAB Intramolecular SN2 (- NaBr, - H2O)

Figure 2: Mechanistic pathway of the PTC-mediated double alkylation of cyanoacetamide.

Self-Validating Experimental Protocol: Route B (Amide-First)

The following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the chemoselectivity and completion of the cyclopropanation.

Reagents Required:

  • Cyanoacetamide: 1.0 equivalent (84.08 g/mol )

  • 1,2-Dibromoethane: 1.2 equivalents (187.86 g/mol )

  • Sodium Hydroxide (NaOH, 50% w/w aqueous): 3.0 equivalents

  • Tetrabutylammonium bromide (TBAB): 0.05 equivalents

  • Solvent: Toluene (5 volumes)

Step-by-Step Methodology:

  • System Initialization: Charge a jacketed reactor with cyanoacetamide (100 g, 1.19 mol), TBAB (19.2 g, 0.06 mol), and toluene (500 mL). Stir at 300 rpm to create a uniform suspension.

    • Causality: Toluene is chosen over DMF to enforce a strict biphasic system, which is mandatory for the PTC mechanism to suppress N-alkylation.

  • Electrophile Addition: Add 1,2-dibromoethane (268 g, 1.43 mol) to the suspension in one portion. Adjust the internal temperature to 30°C.

  • Base Dosing (Critical Step): Begin dropwise addition of the 50% aqueous NaOH solution (285 g, 3.57 mol) over 2 hours.

    • Causality: The reaction is highly exothermic. Dropwise addition maintains the internal temperature between 35°C and 40°C, preventing the thermal degradation of the PTC and minimizing the hydrolysis of the nitrile group.

  • Reaction Maturation: Once addition is complete, heat the biphasic mixture to 50°C and stir vigorously for 4 hours.

    • Self-Validation (IPC): Pull an organic aliquot, wash with water, and analyze via TLC (Eluent: 5% MeOH in DCM, visualized with KMnO₄). The starting material spot (Rf ~0.1) should be completely consumed, replaced by the product spot (Rf ~0.4).

  • Workup & Isolation: Cool the reactor to 10°C. The product, 1-cyanocyclopropanecarboxamide, will precipitate from the biphasic mixture due to its limited solubility in cold toluene and saturated brine.

  • Filtration: Filter the resulting slurry. Wash the filter cake with cold water (2 x 100 mL) to remove residual NaOH and NaBr, followed by cold toluene (100 mL) to remove unreacted 1,2-dibromoethane.

  • Drying: Dry the white crystalline solid under vacuum at 45°C to constant weight. Expected yield: 85-95 g (65-72%).

References

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity Source: Google Patents URL
  • Cyclopropane-1,1-dicarboxylic acid Source: Organic Syntheses Procedure URL
  • Methods for the synthesis of donor-acceptor cyclopropanes Source: ResearchGate URL
  • US8691819B2 - Alpha helix mimetic compositions for treating cancer and other CBP/catenin-mediated diseases and conditions Source: Google Patents URL
  • US8563553B2 - Compounds and compositions as protein kinase inhibitors Source: Google Patents URL

Sources

Comparative

In vitro validation assays for 1-Cyanocyclopropanecarboxamide-based kinase inhibitors

An In-Depth Guide to In Vitro Validation Assays for 1-Cyanocyclopropanecarboxamide-Based Kinase Inhibitors This guide provides a comprehensive comparison of essential in vitro assays for the validation of 1-Cyanocyclopro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to In Vitro Validation Assays for 1-Cyanocyclopropanecarboxamide-Based Kinase Inhibitors

This guide provides a comprehensive comparison of essential in vitro assays for the validation of 1-Cyanocyclopropanecarboxamide-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven choices behind each method, ensuring a robust and self-validating experimental strategy.

The 1-cyanocyclopropanecarboxamide moiety is a well-established pharmacophore, integral to the structure of potent Janus Kinase (JAK) inhibitors such as Tofacitinib.[1][2] These inhibitors are critical in treating autoimmune diseases by modulating cytokine signaling.[1][2][3] The validation of novel inhibitors based on this scaffold requires a multi-pronged approach, progressing from direct biochemical assessments to more physiologically relevant cell-based assays. This guide is structured to walk you through this validation funnel, ensuring a thorough characterization of inhibitor potency, selectivity, and mechanism of action.

The Target: Janus Kinase (JAK) Signaling

JAK inhibitors primarily function by competing with ATP for the kinase domain's binding pocket, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This interruption of the JAK/STAT pathway is the fundamental mechanism of action that these assays aim to quantify.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_p STAT-P (active) Dimer STAT_inactive->STAT_p 4. Dimerization Inhibitor 1-Cyanocyclopropanecarboxamide Inhibitor Inhibitor->JAK Inhibition Gene Target Gene Transcription STAT_p->Gene 5. Translocation & Transcription

Caption: The JAK/STAT signaling pathway and the point of intervention for ATP-competitive inhibitors.

Part 1: Biochemical Assays — Quantifying Direct Enzyme Inhibition

Biochemical assays are the foundational step in inhibitor validation. They utilize purified, recombinant kinase enzymes to measure the direct interaction between the inhibitor and its target in a controlled, cell-free system.[4][5] This approach provides clean, reproducible data on intrinsic potency (IC50) and binding constants (Ki), free from the complexities of cellular uptake, efflux, and off-target effects.

Comparison of Key Biochemical Assay Platforms
Assay PlatformPrincipleKey OutputThroughputProsCons
ADP-Glo™ LuminescenceIC50, KiHighUniversal for kinases, high sensitivity, tolerant to high ATP concentrations.[6][7]Indirect measurement of phosphorylation.
LanthaScreen™ TR-FRETIC50, KiHighHomogeneous "mix-and-read" format, robust, multiple assay formats (activity and binding).[8]Requires specific antibodies or fluorescent tracers.
Radioisotope Assay RadioactivityIC50, KiLow-Medium"Gold standard" for sensitivity, directly measures phosphate incorporation.[5][9]Safety and disposal concerns, lower throughput.
Methodology Deep Dive: ADP-Glo™ Kinase Assay

Causality Behind Experimental Choices: The ADP-Glo™ assay is selected for its universality and robustness. It quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation.[10] This method avoids the need for modified substrates or specific antibodies, making it adaptable to virtually any kinase. The two-step process is critical: the first step terminates the kinase reaction and depletes the remaining ATP, while the second converts the generated ADP back to ATP to drive a luciferase reaction. This design minimizes background signal and enhances sensitivity.[10]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection A Kinase + Substrate + ATP + Inhibitor B Incubate (Kinase phosphorylates substrate) A->B C ADP + ATP (remaining) B->C D Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase) D->E F Measure Luminescence E->F

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Experimental Protocol: ADP-Glo™ for a JAK2 Inhibitor

  • Reagent Preparation: Prepare kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5), recombinant human JAK2 enzyme, a suitable substrate (e.g., a generic peptide substrate), and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Compound Dilution: Prepare a serial dilution of the 1-cyanocyclopropanecarboxamide inhibitor in DMSO, then dilute further in kinase buffer. Include positive (known inhibitor, e.g., Tofacitinib) and negative (DMSO vehicle) controls.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the inhibitor dilution. Add 5 µL of a 2X kinase/substrate solution.

  • Initiation: Initiate the reaction by adding 2.5 µL of 4X ATP solution. Final volume is 10 µL.

  • Incubation: Mix and incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is inversely proportional to the inhibitor's potency. Calculate IC50 values using a non-linear regression curve fit.

Part 2: Cell-Based Assays — Probing Physiology and Target Engagement

While biochemical assays confirm direct potency, cell-based assays are essential to verify that an inhibitor is active in a physiological context. These assays answer critical questions: Can the compound enter the cell? Does it engage the target kinase at endogenous ATP concentrations? Does it produce the desired downstream functional effect?

Comparison of Key Cell-Based Assay Platforms
Assay PlatformPrincipleKey OutputThroughputProsCons
NanoBRET™ Target Engagement Bioluminescence Resonance Energy Transfer (BRET)Cellular IC50, Target OccupancyHighMeasures direct target binding in live cells, quantitative.[11][12]Requires genetic modification (NanoLuc fusion), tracer-dependent.[13]
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilizationTarget Engagement, Thermal ShiftLow-MediumLabel-free, uses endogenous protein, confirms physical binding.[14][15]Lower throughput, not all binding events cause a thermal shift.[13]
Phospho-Flow/Western Blot ImmunodetectionEC50, Downstream InhibitionLow-HighMeasures functional pathway output, highly physiologically relevant.[3]Indirect measure of target engagement, antibody-dependent.
Methodology Deep Dive: NanoBRET™ Target Engagement Assay

Causality Behind Experimental Choices: The NanoBRET™ assay is chosen to provide unambiguous evidence of target engagement within living cells.[12] It relies on energy transfer between a NanoLuciferase-tagged kinase and a fluorescent tracer that binds the active site. A successful inhibitor will compete with this tracer, disrupting the BRET signal in a dose-dependent manner.[11] This provides a quantitative measure of target occupancy, bridging the gap between biochemical potency and cellular function. It is particularly well-suited for ATP-competitive inhibitors as the tracers are often derived from ATP-competitive scaffolds.[12]

NanoBRET_Workflow cluster_NoInhibitor No Inhibitor cluster_WithInhibitor With Inhibitor Kinase_NL_1 Kinase-NanoLuc Tracer_1 Fluorescent Tracer Kinase_NL_1->Tracer_1 Binding BRET_Signal High BRET Signal Tracer_1->BRET_Signal Energy Transfer Kinase_NL_2 Kinase-NanoLuc Tracer_2 Fluorescent Tracer Kinase_NL_2->Tracer_2 Displaced No_BRET_Signal Low BRET Signal Tracer_2->No_BRET_Signal No Energy Transfer Inhibitor Inhibitor Inhibitor->Kinase_NL_2 Competitive Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for JAK2 Target Engagement

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a JAK2-NanoLuc fusion protein. Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours to allow for protein expression.

  • Compound Treatment: Prepare serial dilutions of the 1-cyanocyclopropanecarboxamide inhibitor in Opti-MEM medium. Add the diluted compounds to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

  • Tracer and Substrate Addition: Prepare the detection reagent by diluting the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM.

  • Detection: Add the detection reagent to all wells.

  • Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to detect donor (460 nm) and acceptor (618 nm) emission simultaneously.

  • Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Normalize the data to controls (vehicle for high BRET, excess unlabeled tracer for low BRET). Plot the corrected BRET ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to determine the cellular IC50.

Methodology Deep Dive: Western Blot for Phospho-STAT3 Inhibition

Causality Behind Experimental Choices: This assay provides the ultimate proof of functional efficacy in a cell line. By blocking JAK2, the inhibitor should prevent the downstream phosphorylation of its substrate, STAT3, following stimulation with a relevant cytokine like Interleukin-6 (IL-6).[2] Western blotting allows for the direct visualization and quantification of this effect. It is a self-validating system because one must probe for both phosphorylated STAT3 (pSTAT3) and total STAT3. A potent inhibitor will decrease the pSTAT3 signal without affecting the total STAT3 level, confirming that the effect is due to inhibition of signaling, not protein degradation or general cytotoxicity.

Experimental Protocol: pSTAT3 Inhibition in TF-1 cells

  • Cell Culture and Starvation: Culture a cytokine-dependent cell line (e.g., TF-1) under normal conditions. Prior to the experiment, starve the cells of cytokines for 4-6 hours to reduce basal pSTAT3 levels.

  • Inhibitor Pre-treatment: Resuspend the starved cells in fresh medium and pre-treat with serial dilutions of the 1-cyanocyclopropanecarboxamide inhibitor for 1-2 hours. Include DMSO vehicle as a negative control.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately stop the reaction by pelleting the cells and lysing them on ice with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of STAT3.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with a primary antibody for total STAT3 to serve as a loading control.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3 levels against inhibitor concentration to determine the EC50.

Synthesis and Conclusion

A successful 1-Cyanocyclopropanecarboxamide-based kinase inhibitor will demonstrate a consistent and correlated profile across these orthogonal assays. A potent biochemical IC50 (e.g., from ADP-Glo™) should be followed by confirmation of direct target engagement in live cells (via NanoBRET™ or CETSA) at a similar concentration. Finally, this target engagement must translate into a functional outcome, demonstrated by the inhibition of downstream signaling (pSTAT3 reduction) with a comparable cellular EC50. This tiered, evidence-based approach provides the highest degree of confidence in the inhibitor's mechanism of action and its potential as a therapeutic candidate.

References

  • K-D. K, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Macau University. [Link]

  • Celtarys. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • K-D. K, et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals (Basel). [Link]

  • Reaction Biology. ADP-Glo™ Kinase Assays. [Link]

  • Auld D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Chemical Genomics. [Link]

  • Isawi I. H., et al. In Vitro Kinase Inhibition Assay. Bio-protocol. [Link]

  • Ito Y., et al. (2025). Drug design for cyclin-dependent kinase 9 (CDK9) inhibitors in silico. PLOS ONE. [Link]

  • Li, Z., et al. (2025). Assessment of in vitro assays and quantitative determination of selectivity and modality of inhibitors targeting the cell cycle regulating, oncogenic cyclin-dependent kinases. Archives of Biochemistry and Biophysics. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Steinebach, C., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chemical Biology. [Link]

  • Turunen, J. J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Aouidate, A., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry. [Link]

  • Cicenas, J., et al. (2017). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules. [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Chotima, R., et al. (2025). Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. Molecules. [Link]

  • Sakkiah, S., et al. (2014). In vitro evaluation of the 93 putative Plk1-PBD inhibitors. ResearchGate. [Link]

  • Ruiz-García, E., et al. Shedding light on the binding mechanism of kinase inhibitors BI-2536, Volasetib and Ro-3280 with their pharmacological target. University of Barcelona. [Link]

  • Paroli, M., et al. (2023). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]

  • Anzenbacher, P., et al. (2021). in vitro and in silico Studies of Interaction of Synthetic 2,6,9-Trisubstituted Purine Kinase Inhibitors BPA-302. ResearchGate. [Link]

  • Chen, H., et al. (2024). Structure-based discovery and experimental validation of HIT101481851 as a potential PKMYT1 inhibitor for pancreatic cancer. Frontiers in Pharmacology. [Link]

  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]

  • Frede, N., et al. (2023). JAK inhibitors differentially modulate B cell activation, maturation and function: A comparative analysis of five JAK inhibitors in an in-vitro B cell differentiation model and in patients with rheumatoid arthritis. Frontiers in Immunology. [Link]

  • Research and Reviews. Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. [Link]

  • Wang, M., et al. (2019). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B. [Link]

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Validation

Spectroscopic comparison of 1-Cyanocyclopropanecarboxamide and its halogenated derivatives

An in-depth spectroscopic comparison of 1-Cyanocyclopropanecarboxamide and its halogenated derivatives (specifically fluorinated analogues) provides critical insights for medicinal chemists. Cyclopropane rings are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth spectroscopic comparison of 1-Cyanocyclopropanecarboxamide and its halogenated derivatives (specifically fluorinated analogues) provides critical insights for medicinal chemists. Cyclopropane rings are highly valued in drug discovery for their ability to conformationally restrict pharmacophores and improve metabolic stability. Derivatives of 1-cyanocyclopropanecarboxamide frequently appear as core scaffolds in modern therapeutics, including soluble guanylate cyclase (sGC) stimulators [1] and TYK2 inhibitors[2].

Introducing a halogen atom—particularly fluorine—onto the cyclopropane ring drastically alters the molecule's electronic landscape. This guide objectively compares the spectroscopic signatures (NMR, IR, and MS) of the parent 1-cyanocyclopropanecarboxamide against its 2-fluoro derivative, detailing the causality behind these shifts and providing validated experimental protocols for structural confirmation.

Mechanistic Rationale: The Electronic Impact of Halogenation

The cyclopropane ring possesses unique bonding characteristics; its C-C bonds have high p-character (similar to alkenes), while its C-H bonds have high s-character. When a highly electronegative halogen like fluorine is introduced (e.g., 1-cyano-2-fluorocyclopropanecarboxamide), it exerts a profound inductive electron-withdrawing effect (-I) across the rigid ring system.

This inductive pull has three primary spectroscopic consequences:

  • Deshielding of Adjacent Protons: The electron density around the geminal and vicinal protons is depleted, shifting their 1 H NMR signals downfield.

  • Bond Strengthening in Pendant Groups: The withdrawal of electron density alters the dipole moments of the adjacent nitrile (-C≡N) and amide (-C=O) groups, increasing their bond force constants and shifting their infrared stretching frequencies to higher wavenumbers.

  • Complex Spin-Spin Splitting: The spin-1/2 19 F nucleus couples strongly with both 1 H and 13 C nuclei. The rigid geometry of the cyclopropane ring makes these coupling constants ( J ) highly dependent on the dihedral angle, adhering strictly to Karplus-type relationships [3].

Logical Relationship of Electronic Effects

ElectronicEffects A Halogen Substitution (e.g., Fluorine) B Strong Inductive Effect (-I) A->B C Deshielding of Adjacent Protons B->C NMR Impact D Shift in C=O / C≡N IR Frequencies B->D IR Impact E 19F-1H / 19F-13C J-Coupling B->E Spin-Spin Splitting

Logical relationship of electronic effects induced by halogenation on spectroscopic properties.

Comparative Spectroscopic Data

The quantitative data below summarizes the distinct spectroscopic differences between the parent compound and its mono-fluorinated derivative.

Table 1: Multi-Nuclear NMR Comparison ( 1 H, 13 C, 19 F)

Data acquired in CDCl 3​ at 298 K.

NucleusParameter1-Cyanocyclopropanecarboxamide1-Cyano-2-fluorocyclopropanecarboxamideMechanistic Rationale
1 H NMR Cyclopropyl CH 2​ δ 1.53 - 1.84 ppm (m, 4H) δ 1.75 - 2.10 ppm (m, 3H)Halogen electronegativity deshields adjacent protons via the -I effect.
1 H NMR CHF protonN/A δ 4.80 - 5.10 ppm (dm, 2JHF​ ≈ 64 Hz)Direct attachment to fluorine causes massive deshielding and large geminal splitting.
13 C NMR Nitrile (-C≡N) δ 119.5 ppm δ 117.2 ppmInductive pull reduces electron density, slightly shielding the nitrile carbon.
13 C NMR Amide (-C=O) δ 171.2 ppm δ 168.5 ppmInductive withdrawal strengthens the C=O bond, shifting the carbon upfield.
19 F NMR Chemical ShiftN/A δ -193.9 to -201.4 ppm (m, 1F)Characteristic resonance region for mono-fluorinated cyclopropanes [4].
19 F NMR 3JH−F​ (cis/trans)N/Acis ≈ 12-20 Hz, trans ≈ 6-10 HzKarplus-type dependence on the rigid cyclopropane dihedral angles.
Table 2: ATR-FTIR and Mass Spectrometry (ESI+) Comparison
TechniqueFeature1-Cyanocyclopropanecarboxamide1-Cyano-2-fluorocyclopropanecarboxamide
IR (ATR) C≡N Stretch~2245 cm −1 (weak)~2255 cm −1 (moderate)
IR (ATR) C=O Stretch (Amide I)~1680 cm −1 (strong)~1695 cm −1 (strong)
IR (ATR) C-F StretchN/A1050 - 1150 cm −1 (strong, broad)
MS (ESI+) [M+H] + m/z 111.05m/z 129.04
MS (ESI+) Key Fragment[M - NH 3​ ] + (m/z 94)[M - HF] + (m/z 109)

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and trustworthiness, spectroscopic acquisition must follow rigorous, self-validating protocols. The presence of the 19 F nucleus introduces specific relaxation and decoupling challenges that must be addressed to prevent integration errors and multiplet convolution.

Protocol A: High-Resolution Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the highly pure analyte in 600 µL of deuterated solvent (e.g., CDCl 3​ or DMSO- d6​ ). Add tetramethylsilane (TMS) as an internal standard for 1 H/ 13 C, and trichlorofluoromethane (CFCl 3​ ) for 19 F referencing.

  • Self-Validation (T 1​ Relaxation Check): Fluorine nuclei in small molecules often exhibit exceptionally long longitudinal relaxation times (T 1​ ). Before quantitative integration, execute an inversion-recovery pulse sequence (180°- τ -90°) to determine the exact T 1​ of the 19 F nucleus.

  • Acquisition Parameters: Set the relaxation delay (D1) to ≥5×T1​ (typically 5–10 seconds for fluorocyclopropanes). Failing to implement this causality-driven delay will result in truncated relaxation and artificially low integration values.

  • Heteronuclear Decoupling: When acquiring 13 C spectra, utilize simultaneous 1 H and 19 F decoupling (if the probe hardware permits). This collapses the complex doublets generated by 1JCF​ (≈ 230 Hz) and 2JCF​ couplings, yielding a clean, easily interpretable singlet for each carbon environment.

Protocol B: Attenuated Total Reflectance (ATR) FTIR Analysis
  • Self-Validation (Background Subtraction): Clean the diamond ATR crystal with MS-grade isopropanol. Acquire a single-beam background spectrum immediately prior to sample analysis. Validation Check: Ensure the baseline transmittance is >95% and completely free of residual analyte peaks or atmospheric interference (H 2​ O vapor at 3600 cm −1 , CO 2​ at 2350 cm −1 ), which can obscure the weak C≡N stretch.

  • Sample Application: Place 1–2 mg of the solid crystalline sample directly onto the center of the diamond crystal. Apply consistent, firm pressure using the mechanical anvil to ensure intimate optical contact.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 . Co-add a minimum of 32 scans to optimize the signal-to-noise ratio.

Spectroscopic Validation Workflow

Workflow N1 Synthesize/Isolate Derivative N2 Multi-Nuclear NMR (1H, 13C, 19F) N1->N2 N3 ATR-FTIR Spectroscopy N1->N3 N4 High-Res Mass Spectrometry N1->N4 N5 Data Synthesis & Structural Confirmation N2->N5 N3->N5 N4->N5

Workflow for the spectroscopic validation of halogenated cyclopropanecarboxamides.

References

  • Title: EP3112363A1 - 2-[1-[(2-fluorophenyl)methyl]-5-(3-isoxazolyl)-1h-pyrazol-3-yl]-pyrimidine derivatives and related compounds as soluble guanylate cyclase (sGC)
  • Title: Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids Source: Scholaris URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Cyanocyclopropanecarboxamide

Operational Safety and Handling Guide for 1-Cyanocyclopropanecarboxamide Introduction 1-Cyanocyclopropanecarboxamide is a critical bifunctional organic intermediate frequently utilized in the synthesis of advanced therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 1-Cyanocyclopropanecarboxamide

Introduction 1-Cyanocyclopropanecarboxamide is a critical bifunctional organic intermediate frequently utilized in the synthesis of advanced therapeutics, including 1 and BACE1 inhibitors for neurodegenerative diseases[1]. Because it contains both a reactive cyano (-C≡N) group and a primary carboxamide (-CONH₂), it presents specific handling challenges. This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling, operational processing, and disposal of this compound.

Section 1: Chemical Profile & Hazard Causality

Understanding the physicochemical properties of 1-Cyanocyclopropanecarboxamide is the first step in risk mitigation. The presence of the nitrile group necessitates precautions against potential enzymatic hydrolysis in vivo, which can theoretically release trace cyanides, while the powder form presents an inhalation hazard requiring 2[2].

PropertyValue / DescriptionOperational Implication
Chemical Name 1-CyanocyclopropanecarboxamideContains reactive -CN and -CONH₂ groups.
CAS Registry Number 3[3]Unique identifier for SDS cross-referencing.
Molecular Formula C₅H₆N₂OHigh nitrogen content; potential for NOₓ emissions upon combustion.
Molecular Weight 3[3]Low molecular weight solid; easily aerosolized.
Physical State Solid (Powder)Dust generation risk during weighing and transfer.

Section 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic PPE. The selection of protective gear must be dictated by the specific chemical compatibilities and the physical state of the compound.

  • Hand Protection: Use Nitrile gloves (minimum 4 mil thickness) for incidental contact and weighing. Nitrile provides 4[4].

    • Causality: If the protocol requires dissolving the compound in halogenated solvents (e.g., dichloromethane) during synthesis, switch to or double-glove with Neoprene or Fluoropolymer gloves, as nitrile degrades rapidly upon contact with chlorinated solvents[4].

  • Eye Protection: Snug-fitting chemical splash goggles.

    • Causality: Standard safety glasses leave gaps; airborne dust from the cyclopropane derivative can cause severe corneal irritation.

  • Body Protection: A flame-resistant, knee-length laboratory coat with knit cuffs. Knit cuffs prevent the sleeves from dragging through powdered residues.

  • Respiratory Protection: Handling must occur inside a 4[4]. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of the aerosolized active pharmaceutical ingredient (API) intermediate[4].

Section 3: Operational Workflow & Handling Procedures

To ensure a self-validating safety system, every step of the handling process must include a verification check.

Step-by-Step Methodology for Weighing and Transfer:

  • Hood Verification: Verify the laboratory chemical hood has an adequate face velocity (typically 80-100 feet per minute) before introducing the chemical[4].

  • Static Mitigation: 1-Cyanocyclopropanecarboxamide is a dry powder subject to static cling. Wipe the exterior of the analytical balance and the weighing spatulas with an anti-static cloth.

    • Causality: Static discharge can cause the powder to aerosolize or adhere to gloves, increasing the risk of dermal exposure and contamination.

  • Tare and Transfer: Place a conductive weighing boat on the balance. Slowly transfer the solid using a grounded stainless-steel spatula.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., THF or DMSO) directly to the weighing vessel inside the fume hood rather than transporting the dry powder across the lab.

  • Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., 70% isopropanol) immediately after use to capture microscopic dust.

Workflow A Pre-Operation Risk Assessment B Don PPE (Nitrile/Neoprene) A->B C Weighing (Static Control) B->C D Solvent Addition (Fume Hood) C->D E Reaction Setup (Inert Gas) D->E F Decontamination E->F

Workflow for the safe handling and processing of 1-Cyanocyclopropanecarboxamide.

Section 4: Spill Response & Waste Disposal Plan

Organic nitriles require specific disposal pathways to prevent environmental contamination and hazardous reactions[2].

Step-by-Step Spill Cleanup Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.

  • Suppress Dust: Do NOT sweep dry powder. Lightly mist the spilled solid with a compatible inert solvent (e.g., water or a high-flashpoint alcohol) to suppress dust formation.

  • Collect: Use a damp, absorbent pad to collect the wetted powder. Place all contaminated materials into a compatible, sealable hazardous waste container.

  • Wash: Wash the spill area with a mild detergent and water, collecting the wash water as hazardous waste.

Disposal Plan:

  • Solid Waste: Dispose of unreacted 1-Cyanocyclopropanecarboxamide and contaminated PPE in a sealed container labeled "Hazardous Organic Solid Waste - Contains Nitriles".

  • Liquid Waste: Solutions containing this compound must be kept separate from strong acids.

    • Causality: Mixing nitriles with strong aqueous acids can trigger exothermic hydrolysis, potentially releasing toxic fumes and degrading the compound unpredictably[2]. Route to a licensed high-temperature incinerator.

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evac Evacuate Area Assess->Evac Large/High Risk PPE Don Spill PPE Assess->PPE Small/Manageable Contain Contain Solid/Powder (Avoid Dust) PPE->Contain Collect Collect in Sealed Hazardous Waste Contain->Collect Decon Decontaminate Surfaces Collect->Decon

Chemical spill response and disposal logic for solid nitrile hazards.

References

  • [3] AB527738 | CAS 1559-04-2 – abcr Gute Chemie. abcr.com.

  • [1] 2-benzyl-3-(oxazole/thiazole)-5-(pyrimidin-2-yl)-1(H)-pyrazole derivatives as stimulators of the soluble guanylate cyclase (sGC). googleapis.com.

  • [4] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. nih.gov.

  • [2] Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.

Sources

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